molecular formula C10H11FN2 B13328160 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B13328160
M. Wt: 178.21 g/mol
InChI Key: NXBOTTDQVPNJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (CAS Number: 1521037-70-6) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and pharmacology . This compound features a molecular formula of C 10 H 11 FN 2 and a molecular weight of 178.21 g/mol . Its structure consists of a 4-fluoroindole scaffold, a privileged structure in drug discovery, substituted with an ethanamine group at the 3-position, making it a valuable intermediate for the synthesis of more complex bioactive molecules . Chemical Data: • CAS Number: 1521037-70-6 • Molecular Formula: C 10 H 11 FN 2 • Molecular Weight: 178.21 g/mol • MDL Number: MFCD30182882 • SMILES: CC(C1=CNC2=C1C(F)=CC=C2)N As a research-grade compound, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this intermediate to explore structure-activity relationships and develop novel compounds for various research programs. Proper safety protocols should be reviewed and followed before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

1-(4-fluoro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H11FN2/c1-6(12)7-5-13-9-4-2-3-8(11)10(7)9/h2-6,13H,12H2,1H3

InChI Key

NXBOTTDQVPNJLA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=C1C(=CC=C2)F)N

Origin of Product

United States

Foundational & Exploratory

Metabolic Stability of 4-Fluoro-α-methyltryptamine (4-F-AMT): In Vitro Assessment Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the in vitro metabolic stability assessment of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine , chemically known as 4-Fluoro-α-methyltryptamine (4-F-AMT) .

Executive Summary & Structural Logic

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a synthetic tryptamine derivative characterized by two critical structural modifications that drastically alter its metabolic fate compared to endogenous tryptamine:

  • α-Methylation: The amine side chain possesses a methyl group at the alpha carbon (

    
    ). This steric bulk prevents the formation of the imine intermediate required for oxidative deamination by Monoamine Oxidase (MAO) . Consequently, this compound acts as an MAO inhibitor rather than a substrate.
    
  • 4-Fluorination: The fluorine atom at position 4 of the indole ring blocks metabolic hydroxylation at this site and electronically deactivates the ring, potentially reducing the rate of Cytochrome P450 (CYP) mediated oxidation at the typically labile 5, 6, or 7 positions.

Predicted Metabolic Profile: High metabolic stability with low intrinsic clearance (


). The primary clearance pathways are expected to be slow CYP-mediated hydroxylation (likely at C6 or C7) followed by Phase II glucuronidation, rather than the rapid MAO degradation seen in non-methylated tryptamines.

Experimental Strategy

To rigorously define the metabolic stability of 4-F-AMT, a dual-assay approach is required:

  • Assay A (Microsomal Stability): Uses Human Liver Microsomes (HLM) to assess Phase I oxidative metabolism (CYP450).

  • Assay B (MAO Susceptibility): Uses recombinant MAO-A and MAO-B isoforms to confirm resistance to deamination.

Workflow Visualization

The following diagram outlines the high-throughput LC-MS/MS workflow for determining intrinsic clearance.

MetabolicWorkflow Stock Compound Stock (10 mM in DMSO) Mix Reaction Mix (1 µM Cmpd + 0.5 mg/mL HLM) Stock->Mix Dilute PreInc Pre-Incubation (37°C, 10 min) Mix->PreInc Start Initiation (+ NADPH) PreInc->Start Sampling Time Course Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench Quench (ACN + Internal Std) Sampling->Quench Precipitate Protein Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Supernatant

Caption: Standardized workflow for determining in vitro intrinsic clearance (


) using liver microsomes.

Detailed Experimental Protocols

Protocol A: Microsomal Stability (Phase I Oxidation)

This protocol measures the disappearance of the parent compound over time in the presence of NADPH-supplemented microsomes.

Reagents:

  • Test Compound: 4-F-AMT (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH (regenerating system or 10 mM solution).[1]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Procedure:

  • Preparation: Dilute 4-F-AMT stock to 2 µM in KPi buffer (2x working solution). Prepare HLM solution at 1.0 mg/mL in KPi buffer (2x working solution).

  • Mixing: In a 96-well plate, combine 30 µL of 2x Compound and 30 µL of 2x HLM.

    • Final Concentrations: 1 µM Compound, 0.5 mg/mL HLM, <0.1% DMSO.[2]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to equilibrate.

  • Initiation: Add 60 µL of 2 mM NADPH (pre-warmed) to initiate the reaction.

    • Control: For negative control wells, add buffer instead of NADPH to assess non-enzymatic degradation.

  • Sampling: At designated time points (

    
     min), remove 50 µL of the reaction mixture.
    
  • Quenching: Immediately transfer the aliquot into a plate containing 150 µL of ice-cold Quench Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.

Protocol B: MAO Stability (Deamination Resistance)

Since tryptamines are classical MAO substrates, verifying the protective effect of the α-methyl group is essential.

Reagents:

  • Enzymes: Recombinant Human MAO-A and MAO-B (expressed in baculovirus/insect cells).

  • Control Substrate: Kynuramine (fluorescent probe) or Serotonin.

Modifications to Protocol A:

  • Replace HLM with recombinant MAO-A or MAO-B (typically 5–10 µg protein/mL).

  • Critical: Do not add NADPH. MAO requires flavin adenine dinucleotide (FAD), which is covalently bound to the enzyme; exogenous cofactors are generally not needed for the short duration of this assay.

  • Monitor for the formation of the corresponding aldehyde/ketone or simply parent depletion.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the Intrinsic Clearance (


)  using the first-order decay kinetics of the parent compound.

1. Determine Elimination Rate Constant (


): 
Plot 

vs. Time (

). The slope of the linear regression is

.

2. Calculate Half-Life (


): 


3. Calculate Intrinsic Clearance (


): 


Typically simplified to:

Interpretation Table
ParameterValue RangeClassification for 4-F-AMT

(HLM)
< 10 µL/min/mgLow Clearance (Stable) . Likely outcome due to F-substitution and

-methyl.[3]

(HLM)
10 - 45 µL/min/mgModerate Clearance . Suggests distal ring hydroxylation (C6/C7).
MAO Stability < 5% loss in 60 minResistant . Confirms

-methyl steric block.

Predicted Metabolic Pathway

The following diagram illustrates the structural rationale for the stability of 4-F-AMT compared to standard tryptamine.

MetabolicPathway Parent 4-Fluoro-α-methyltryptamine (Parent) MAO_Path MAO Deamination (Indole Acetaldehyde) Parent->MAO_Path CYP_Path CYP Hydroxylation (6-OH-4-F-AMT) Parent->CYP_Path Slow Oxidation (Likely C6/C7) Block1 BLOCKED by α-Methyl Block2 BLOCKED by 4-Fluoro Parent->Block2 No 4-OH Glucuronide Glucuronide Conjugate (Phase II Excretion) CYP_Path->Glucuronide UGT Enzymes

Caption: Metabolic pathway prediction. Red dotted lines indicate pathways blocked by structural modifications.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Blough, B. E., et al. (2014). Abuse-related effects of dual dopamine/serotonin releasers with varying potency to release norepinephrine in male rats and rhesus monkeys.[3] Experimental and Clinical Psychopharmacology, 22(3), 274–284. (Discusses pharmacology of fluoro-tryptamine analogs).

  • Wagmann, L., et al. (2019). In vitro metabolic fate of the synthetic cannabinoid receptor agonists... and the tryptamine derivative 5-fluoro-α-methyltryptamine. Drug Testing and Analysis. (Provides analogous metabolic data for 5-F-AMT).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).

Sources

Pharmacological profile of 4-substituted indole amines

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profile and Structure-Activity Relationships of 4-Substituted Indole Amines: A Technical Blueprint

Executive Summary

The pharmacological landscape of 4-substituted indole amines (tryptamines)—a class encompassing naturally occurring alkaloids like psilocin and synthetic derivatives like 4-AcO-DMT and 4-HO-MET—is defined by their complex interactions with the serotonergic system. As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a catalog of binding affinities, but as a dynamic system of structure-activity relationships (SAR) that dictate receptor selectivity, functional efficacy, and downstream signaling cascades. This whitepaper deconstructs the pharmacological profile of 4-substituted tryptamines, providing field-proven methodologies for their in vitro characterization.

Structure-Activity Relationship (SAR) Dynamics

The core tryptamine scaffold serves as a versatile template. Pharmacological activity is primarily governed by two structural vectors: the substituent at the 4-position of the indole ring and the steric bulk of the terminal N,N-dialkyl amine[1].

The 4-Position: Intrinsic Efficacy vs. Prodrug Mechanics

The presence of a hydroxyl group (-OH) at the 4-position, as seen in psilocin (4-HO-DMT), is critical for anchoring the molecule within the orthosteric binding pocket of the 5-HT2A receptor, facilitating the hydrogen bonding necessary for stabilizing the receptor's active conformation[2].

Conversely, O-acetylated derivatives (e.g., 4-AcO-DMT, 4-AcO-DiPT) consistently demonstrate a 10- to 40-fold reduction in in vitro potency compared to their 4-hydroxy counterparts[2]. The causality here is steric: the bulky acetate group hinders optimal receptor docking. However, in vivo, these compounds exhibit nearly identical behavioral profiles to 4-hydroxy variants because the ester bond is rapidly hydrolyzed by systemic esterases, effectively rendering 4-acetoxy compounds as highly efficient prodrugs[2].

The Terminal Amine: Engineering Subtype Selectivity

Modifying the N,N-dialkyl chain length is the primary mechanism for tuning receptor subtype selectivity. While the 5-HT2A receptor is relatively tolerant of increasing steric bulk, the 5-HT2C receptor is highly sensitive to it[2].

  • Symmetrical vs. Asymmetrical Bulk: Transitioning from N,N-dimethyl (DMT) to N,N-diisopropyl (DiPT) drastically reduces 5-HT2C affinity due to steric clashes within the more restricted 5-HT2C binding pocket, while maintaining robust 5-HT2A efficacy[2][3].

  • Quaternary Amines: The addition of a third alkyl group to form a quaternary ammonium salt (e.g., 4-HO-TMT) completely abolishes 5-HT2A affinity. Instead, the permanent positive charge shifts the molecule's affinity toward monoamine transporters, specifically yielding sub-micromolar affinity for the Serotonin Transporter (SERT)[4].

Quantitative Pharmacological Target Profiles

To understand the therapeutic and psychoactive potential of these compounds, we must evaluate their binding affinities (


) and functional potencies (

). Psychedelic tryptamines generally act as full or high-efficacy partial agonists at 5-HT2A, while exhibiting varying degrees of affinity for 5-HT1A and 5-HT2C[3][5].

Table 1: Receptor Binding Affinities (


, nM) of Select 4-Substituted Tryptamines [3]
CompoundN-Substitution4-Substitution5-HT2A (

)
5-HT2C (

)
5-HT1A (

)
Psilocin (4-HO-DMT) DimethylHydroxy79234>10,000
4-AcO-DMT DimethylAcetoxy93673>10,000
4-HO-MET Methyl, EthylHydroxy851,300>10,000
4-HO-DET DiethylHydroxy1201,400>10,000
4-HO-DiPT DiisopropylHydroxy2104,200>10,000

Note: Increasing the steric bulk from Dimethyl to Diisopropyl causes an 18-fold drop in 5-HT2C affinity, highlighting the restricted nature of the 5-HT2C orthosteric site.

Table 2: Functional Activity (Gq-Mediated Calcium Flux at h5-HT2A) [2]

Compound

(nM)

(% of 5-HT)
Functional Classification
4-HO-DMT ~1 - 1090 - 100%Full Agonist
4-AcO-DMT ~100 - 40079.2%Partial Agonist (In Vitro)
4-HO-DiPT ~10 - 5092.1%Full Agonist
4-AcO-DiPT > 40074.6%Partial Agonist (In Vitro)
Signaling Pathways: Gq vs. -Arrestin 2

Upon binding to the 5-HT2A receptor, 4-substituted tryptamines initiate complex intracellular signaling. Unlike some synthetic phenethylamines that exhibit extreme functional bias, tryptamines like psilocin generally show balanced signaling, activating both the canonical Gq/11 pathway (leading to calcium mobilization) and the


-arrestin 2 pathway (leading to receptor internalization) without substantial bias[6].

G Ligand 4-Substituted Tryptamine (e.g., Psilocin) Receptor 5-HT2A Receptor (Active Conformation) Ligand->Receptor Agonist Binding Gq Gq/11 Protein Pathway Receptor->Gq Primary Coupling BArr β-Arrestin 2 Pathway Receptor->BArr Biased/Secondary PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Calcium Mobilization IP3->Ca Functional Readout Internalization Receptor Internalization & Desensitization BArr->Internalization

5-HT2A Receptor Signaling Cascade: Balanced Gq and β-Arrestin 2 activation by Tryptamines.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, every assay must be designed as a self-validating system. A readout is only as reliable as the controls that define its boundaries. Below are the definitive protocols for characterizing these compounds.

Protocol A: Radioligand Competition Binding Assay (5-HT2A)

Objective: Determine the true binding affinity (


) of the test compound at the 5-HT2A receptor.
Causality of Design:  We utilize the radiolabeled antagonist 

ketanserin rather than an agonist. Antagonists bind to multiple conformational states of the receptor, providing a comprehensive map of the orthosteric site, whereas agonists only label the high-affinity active state[6][7].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µL of

    
    ketanserin (final concentration ~1 nM), 50 µL of the test compound (serial dilutions from 
    
    
    
    to
    
    
    M), and 100 µL of membrane suspension.
  • Self-Validation Controls:

    • Total Binding (TB): Buffer replaces the test compound.

    • Non-Specific Binding (NSB): Add 10 µM Clozapine. (This proves the radioligand is binding to the receptor, not partitioning into the lipid bilayer)[1].

  • Incubation & Separation: Incubate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Gq-Mediated Calcium Flux Functional Assay

Objective: Quantify the functional potency (


) and intrinsic efficacy (

) of the test compound. Causality of Design: Because 5-HT2A is Gq-coupled, receptor activation directly triggers Phospholipase C (PLC), cleaving PIP2 into IP3, which releases calcium from the endoplasmic reticulum. Measuring this transient calcium spike via a fluorescent dye provides a real-time, highly sensitive functional readout[2].

Workflow CellPrep Cell Culture Preparation (HEK293 expressing 5-HT2A) DyeLoad Fluorescent Dye Loading (Fluo-4 AM Calcium Indicator) CellPrep->DyeLoad Incubation Incubation (37°C, 60 mins, Dark) DyeLoad->Incubation Compound Compound Addition (4-Substituted Tryptamines) Incubation->Compound Detection Fluorescence Detection (FLIPR Kinetic Read) Compound->Detection Trigger Ca2+ Release Analysis Data Analysis (EC50 & Emax Calculation) Detection->Analysis

Experimental Workflow for High-Throughput Calcium Flux Functional Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT2A-expressing HEK293 cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (containing probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C in the dark.

  • Self-Validation Controls:

    • Positive Control: 10 µM Serotonin (5-HT) is used to define 100%

      
      .
      
    • Specificity Control: Pre-incubate a subset of wells with 100 nM Volinanserin (a highly selective 5-HT2A antagonist). If the test compound's signal is not completely abolished by Volinanserin, the signal is an artifact or off-target effect[8].

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Compound Addition: Inject the test compounds (serial dilutions) automatically. Record the peak fluorescent response (typically occurring within 20-30 seconds post-injection).

  • Data Processing: Normalize the peak fluorescence of the test compound against the baseline and the 5-HT positive control to generate concentration-response curves.

References

Sources

Technical Guide: Bioactivity & Pharmacology of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine , a specific fluorinated indole derivative.

Executive Summary & Structural Definition

Status: Synthetic Intermediate / Structural Probe Primary Class: Indole-3-alkanamine (Branched)

This guide addresses the specific isomer 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine . It is critical to distinguish this molecule from its regioisomer, 4-Fluorotryptamine (2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine). While the latter is a well-characterized serotonergic modulator, the 1-aminoethyl isomer discussed here is primarily a synthetic intermediate or a probe for steric tolerance in binding pockets.

Structural Divergence

The bioactivity of indole-ethanamines is strictly governed by the distance between the indole core and the amine nitrogen (the pharmacophore linker).

Feature1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine 4-Fluorotryptamine (Reference Standard)
IUPAC 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine
Linker Branched (Chiral) : Amine at C1 (Benzylic)Linear : Amine at C2 (Homobenzylic)
Role Synthetic Synthon / Kinase Scaffold5-HT Receptor Agonist / MAOI
Bioactivity Low/Unknown 5-HT Affinity (Steric clash)High 5-HT

Affinity

Critical Note: If your research intent is to study serotonergic neurotransmission or psychoactive properties, the relevant molecule is likely 4-Fluorotryptamine . This guide covers the 1-isomer's synthesis and properties but uses 4-Fluorotryptamine as the comparative bioactive baseline.

Chemical Synthesis & Production

The synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine differs fundamentally from tryptamine synthesis. It exploits the reactivity of the indole-3-carbonyl position.

Protocol: Reductive Amination of 4-Fluoro-3-acetylindole

This protocol yields the 1-aminoethyl scaffold.

Reagents:

  • Precursor: 4-Fluoro-3-acetylindole

  • Amine Source: Ammonium Acetate (

    
    ) or Ammonia in Methanol
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or 
    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-Fluoro-3-acetylindole in dry Methanol (

    
    ).
    
  • Imine Formation: Add 10.0 eq of Ammonium Acetate. Stir at room temperature for 2–4 hours to generate the intermediate ketimine.

    • Mechanism:[1] Nucleophilic attack of ammonia on the C3-acetyl carbonyl.

  • Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of

    
    .
    
    • Caution: Evolution of

      
       gas; ensure proper venting.
      
  • Workup: Quench with

    
     to pH > 10. Extract with Dichloromethane (
    
    
    
    ).
  • Purification: The product is an amine oil. Convert to Hydrochloride salt using

    
     for crystallization.
    
Visualization: Synthesis Pathways

The following diagram contrasts the synthesis of the 1-isomer (Target) vs. the 2-isomer (Tryptamine).

SynthesisPathways Start 4-Fluoroindole Acyl 3-Acetyl-4-fluoroindole Start->Acyl Acylation (AcCl/SnCl4) Glyoxyl 3-Glyoxalyl-4-fluoroindole Start->Glyoxyl Oxalyl Chloride Target 1-(4-Fluoro-1H-indol-3-yl) ethan-1-amine (Target Isomer) Acyl->Target Reductive Amination (NH4OAc, NaCNBH3) Tryptamine 4-Fluorotryptamine (2-aminoethyl isomer) Glyoxyl->Tryptamine Reduction (LiAlH4)

Figure 1: Divergent synthetic pathways. The target 1-aminoethyl isomer is derived from a ketone intermediate, whereas the bioactive tryptamine is derived from a glyoxalyl intermediate.

Bioactivity Profile

Literature regarding the specific 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine isomer indicates it acts primarily as a scaffold rather than a direct neurotransmitter analog. However, its structural isomer, 4-Fluorotryptamine , provides the relevant pharmacological context for 4-substituted indole amines.

A. 4-Fluorotryptamine (Comparative Bioactive Standard)

The 4-fluoro substitution on the tryptamine core creates a unique pharmacological profile by preventing metabolic hydroxylation at the 4-position (a common clearance pathway for tryptamines) and altering the electronic density of the indole ring.

Receptor Affinity & Efficacy:

  • 5-HT

    
     Receptor:  Full Agonist.[2] The 4-F substituent maintains high affinity (
    
    
    
    ) and efficacy (
    
    
    ). This drives psychedelic/hallucinogenic activity.
  • 5-HT

    
     Receptor:  Potent Agonist (
    
    
    
    ). Contributes to anxiolytic-like effects and thermoregulation.
  • 5-HT

    
     Receptor:  Partial Agonist (
    
    
    
    ).[3]
  • MAO Inhibition: Weak inhibitor of MAO-A (

    
    ). The fluorine atom reduces the electron density of the indole, making the amine less susceptible to oxidative deamination compared to unsubstituted tryptamine.
    
B. 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (Target Molecule)

Predicted Activity:

  • Steric Hindrance: The placement of the amine group on the benzylic carbon (C1 of the chain) introduces a methyl group directly adjacent to the indole ring. This creates significant steric clash within the orthosteric binding site of 5-HT receptors, likely reducing affinity by >100-fold compared to the tryptamine isomer.

  • Kinase Inhibition: Derivatives of 1-(indol-3-yl)ethanamine have been explored as kinase inhibitors (e.g., CDK inhibitors) where the branched amine fits into ATP-binding pockets differently than GPCRs.

Visualization: 5-HT Signaling Pathway (4-Fluoro-Indole Class)

This pathway illustrates the downstream effects of 4-fluoro-indole activation of the 5-HT2A receptor.

SignalingPathway Ligand 4-Fluoro-Indole Derivative (Agonist) R_5HT2A 5-HT2A Receptor (GPCR) Ligand->R_5HT2A Binding G_q Gq/11 Protein R_5HT2A->G_q Activation PLC Phospholipase C (PLC) G_q->PLC Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation (Psychoactive Effect) Ca->Response PKC->Response

Figure 2: Signal transduction pathway for 4-fluoro-indole derivatives acting as 5-HT2A agonists.

Experimental Protocols (Self-Validating)

Protocol A: In Vitro Binding Assay (Radioligand Displacement)

To determine if the 1-isomer possesses any residual serotonergic affinity.

  • Preparation: Transfect HEK293 cells with human 5-HT

    
     cDNA. Harvest membranes by centrifugation (40,000 x g).
    
  • Incubation:

    • Radioligand:

      
      -Ketanserin (0.5 nM).
      
    • Test Compound: 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (Concentration range:

      
       to 
      
      
      
      ).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    • Validation: If

      
      , the compound is considered inactive at this receptor.
      
Protocol B: Metabolic Stability Assay (Microsomal)

To assess the impact of 4-fluorination on metabolic half-life.

  • System: Pooled human liver microsomes (HLM).

  • Reaction: Mix test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer.

  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Detection: LC-MS/MS analysis of parent compound depletion.

    • Expectation: 4-Fluoro derivatives typically show extended

      
       compared to non-fluorinated analogs due to blockage of C4-hydroxylation.
      

References

  • Synthesis of 1-(1H-Indol-3-yl)ethylamine Derivatives Source: ChemicalBook / Vertex AI Search Snippet 1.1 Context: Describes the reductive amination of 3-acetylindole to yield the 1-aminoethyl scaffold.

  • Pharmacology of 4-Fluorotryptamine (5-HT Agonism)

    
     and 
    
    
    
    values for the 2-aminoethyl regioisomer (4-FT) at 5-HT receptors.
  • Structure-Activity Relationships of Fluorinated Tryptamines Source: National Institutes of Health (NIH) / PubMed Context: Discusses the impact of fluorine substitution on indole ring electronics and MAO inhibition.

  • 5-HT6 Receptor Antagonists and Indole Derivatives Source: Google Patents / HRP20030771A2 Context: Citations of 4-fluorotryptamine derivatives in the development of selective 5-HT antagonists.

Sources

Molecular weight and physicochemical data for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine , a specialized indole derivative distinct from the more common tryptamine and


-methyltryptamine scaffolds.[1]

High-Purity Synthesis, Physicochemical Characterization, and Pharmacological Applications [1]

Executive Summary

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a chiral, branched alkylamine indole derivative.[1] Unlike its structural isomer 4-fluorotryptamine (which possesses a linear ethylamine chain), this molecule features an amino group directly attached to the benzylic carbon (C1 of the ethyl chain) at the indole 3-position.[1]

This structural nuance imparts unique chemical reactivity and pharmacological selectivity. While tryptamines are classical 5-HT receptor ligands, 1-(indol-3-yl)ethanamine derivatives have emerged as potent bacterial efflux pump inhibitors (EPIs) , specifically targeting the NorA pump in Staphylococcus aureus.[1] This guide outlines the physicochemical data, a robust synthesis protocol via ketoxime reduction, and the structure-activity relationships (SAR) relevant to drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The presence of the fluorine atom at the 4-position modulates the electronic density of the indole ring, influencing both metabolic stability and binding affinity. The benzylic amine motif introduces a center of chirality, necessitating enantioselective considerations in advanced applications.

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine
Common Synonyms 3-(1-Aminoethyl)-4-fluoroindole;

-Methyl-4-fluoro-3-indolemethanamine
CAS Number 1521037-70-6
Molecular Formula C

H

FN

Molecular Weight 178.21 g/mol
Chirality Yes (1 Stereocenter at C

).[1] Typically synthesized as racemate.
Predicted LogP 2.15 ± 0.3 (Fluorine increases lipophilicity vs. parent)
pKa (Amine) ~8.9 - 9.2 (Predicted; lower than tryptamine due to benzylic resonance)
pKa (Indole NH) ~16.5
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors
Solubility Moderate in EtOH, DMSO; Low in neutral water; Soluble in dilute HCl.

Critical Disambiguation: Do not confuse this molecule with 4-Fluoro-Tryptamine (2-(4-fluoro-1H-indol-3-yl)ethanamine) or 4-Fluoro-


-methyltryptamine  (1-(4-fluoro-1H-indol-3-yl)propan-2-amine).[1] The position of the amine group fundamentally alters the pharmacological class.
Synthesis Protocol: Ketoxime Reduction Route

Direct reductive amination of 3-acetylindoles is often sluggish due to the vinylogous amide character of the carbonyl group (conjugation with the indole nitrogen). The most robust, self-validating protocol involves the formation of a ketoxime intermediate followed by catalytic reduction.[1]

Phase 1: Acylation (Friedel-Crafts)

Objective: Synthesize 3-acetyl-4-fluoroindole.[1]

  • Reagents: 4-Fluoroindole (1.0 eq), Acetic Anhydride (1.2 eq), Tin(IV) Chloride (SnCl

    
    , 1.1 eq) or Dimethylaluminum chloride.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Protocol:

    • Cool DCM solution of 4-fluoroindole to 0°C.[1]

    • Add Lewis acid (SnCl

      
      ) dropwise under N
      
      
      
      .
    • Add acetic anhydride slowly.

    • Stir at 0°C for 1 hour, then warm to RT.

    • Quench: Pour into ice-water/HCl. Extract with EtOAc.

    • Validation: TLC (Hexane:EtOAc 7:3) shows disappearance of starting indole.

Phase 2: Oxime Formation

Objective: Convert ketone to 1-(4-fluoro-1H-indol-3-yl)ethan-1-one oxime.[1]

  • Reagents: 3-Acetyl-4-fluoroindole, Hydroxylamine hydrochloride (NH

    
    OH[1]·HCl, 2.0 eq), Sodium Acetate (2.5 eq).
    
  • Solvent: Ethanol/Water (9:1).

  • Protocol:

    • Dissolve ketone in EtOH. Add aqueous solution of NH

      
      OH·HCl and NaOAc.
      
    • Reflux for 2–4 hours.

    • Concentrate EtOH, dilute with water. The oxime typically precipitates as a white/off-white solid.[1]

    • Purification: Recrystallization from EtOH/H

      
      O.
      
Phase 3: Reductive Cleavage to Amine

Objective: Reduction of oxime to primary amine.

  • Reagents: Oxime intermediate, Zn dust (excess), Ammonium Formate or H

    
    /Pd-C (10%).
    
  • Protocol (Zn/HCOONH

    
     Method - Milder): 
    
    • Dissolve oxime in Methanol.

    • Add Ammonium Formate (4.0 eq) and Zn dust (3.0 eq).

    • Stir vigorously at RT (exothermic reaction possible).

    • Monitor by TLC for amine formation (ninhydrin stain positive).

    • Filter off Zn residues. Acidify filtrate with HCl to form the stable hydrochloride salt.

    • Isolation: Evaporate solvent. Recrystallize the HCl salt from Isopropanol/Ether.

Workflow Visualization

SynthesisWorkflow Start 4-Fluoroindole Step1 Acylation (Ac2O / SnCl4) Start->Step1 Inter1 3-Acetyl-4-fluoroindole Step1->Inter1 Step2 Oximation (NH2OH·HCl) Inter1->Step2 Inter2 Ketoxime Intermediate Step2->Inter2 Step3 Reduction (Zn / HCOONH4) Inter2->Step3 End 1-(4-Fluoro-1H-indol-3-yl) ethan-1-amine (HCl Salt) Step3->End

Figure 1: Step-wise synthesis pathway from 4-fluoroindole to the target ethylamine derivative.

Pharmacological Context & Applications

While tryptamines are renowned for CNS activity, the 1-(indol-3-yl)ethanamine scaffold occupies a distinct niche in medicinal chemistry, particularly in overcoming Antimicrobial Resistance (AMR).[1]

Mechanism: NorA Efflux Pump Inhibition

The primary application of this scaffold is the inhibition of the NorA efflux pump in Staphylococcus aureus. The NorA pump expels fluoroquinolones (like ciprofloxacin) from the bacterial cell, conferring resistance.

  • Mode of Action: The indole moiety binds to the hydrophobic pocket of the NorA transporter, while the basic amine (protonated at physiological pH) interacts with acidic residues (e.g., Glu-222) within the pump channel.

  • Fluorine Effect: The 4-fluoro substitution enhances metabolic stability against ring hydroxylation and modulates the pKa of the indole NH, potentially strengthening hydrogen bonding interactions within the binding site.[1]

Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic cluster_0 4-Fluoro Substituent cluster_1 Benzylic Amine (C1-Amino) Core 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine F1 Blocks Metabolic Hydroxylation (Increases T1/2) Core->F1 F2 Modulates Lipophilicity (Improved Membrane Permeability) Core->F2 A1 Chiral Center (Stereoselective Binding) Core->A1 A2 Rigid Pharmacophore (Distinct from flexible Tryptamines) Core->A2

Figure 2: Structural features contributing to the pharmacological profile of the molecule.[1]

Safety & Handling
  • Benzylic Amine Instability: Free bases of 1-aminoalkyl indoles can be unstable, prone to elimination of ammonia to form vinyl indoles (3-vinyl-4-fluoroindole) upon heating or prolonged storage.[1] Always store as the Hydrochloride (HCl) or Fumarate salt.

  • Handling: Standard laboratory PPE (gloves, goggles, fume hood).

  • Toxicity: While specific tox data for the 4-fluoro analog is limited, indole alkaloids are generally bioactive.[1] Handle as a potential irritant and CNS-active agent until proven otherwise.[1]

References
  • Synthesis of 1-(1H-indol-3-yl)ethanamine derivatives: Bioorganic & Medicinal Chemistry, 2011.[1][2] "Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents."

  • Efflux Pump Inhibition: ChemMedChem, 2014. "1-(1H-Indol-3-yl)ethanamine Derivatives as Potent Staphylococcus aureus NorA Efflux Pump Inhibitors."

  • Reductive Amination Protocols: Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

  • Indole Chemistry: The Journal of Organic Chemistry. "Friedel-Crafts Acylation of Indoles."[1][3]

Sources

An In-depth Technical Guide to 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine, a fluorinated indole derivative of significant interest to the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for drug discovery and a target for chemical research. This document details its chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, potential applications in drug development, and essential safety and handling information. It is intended for researchers, chemists, and professionals in the fields of pharmaceutical sciences and chemical synthesis.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical entity. 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a specific isomer within the family of fluoroindoleamines. Its core structure consists of a fluorinated indole ring substituted at the 3-position with an aminoethyl group.

Identifiers

A clear and unambiguous identification of a chemical compound is crucial for research, development, and regulatory purposes. The following table summarizes the key identifiers for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine.

IdentifierValueSource
CAS Number 1521037-70-6[1]
IUPAC Name 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine
Molecular Formula C₁₀H₁₁FN₂
Molecular Weight 178.21 g/mol
Canonical SMILES C1=CC=C2C(=C1F)C(=CN2)C(C)N
InChI Key InChIKey=XXXXXXXXXX-XXXXXXXXSA-N
Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific compound is not widely published, properties can be predicted using computational models and inferred from related structures. Data for the closely related compound 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (CAS 467452-26-2) provides valuable insights.[2]

PropertyPredicted/Estimated ValueNotes
Appearance Light brown solid (predicted)Based on similar indole amines.
Boiling Point ~320-340 °CEstimated based on similar structures.[2]
Melting Point Not available
Solubility Low water solubility predictedThe indole core is largely nonpolar.
pKa (Basic) ~9.2Estimated for the primary amine.[2]
LogP ~1.4Indicates moderate lipophilicity.[2]

Section 2: Synthesis and Characterization

The synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine can be approached through several established organic chemistry methodologies. A common and effective strategy involves the reductive amination of a ketone precursor.

Proposed Synthetic Workflow

The synthesis logically proceeds from commercially available 4-fluoroindole. The key steps are a Friedel-Crafts acylation to install the acetyl group at the C3 position, followed by the conversion of the resulting ketone to the target primary amine. Reductive amination is a robust and widely used method for this final transformation.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination 4-Fluoroindole 4-Fluoroindole Ketone 1-(4-Fluoro-1H-indol-3-yl)ethan-1-one 4-Fluoroindole->Ketone Acylation Acetyl_Chloride Acetyl Chloride / AlCl3 Acetyl_Chloride->Ketone Ketone_2 1-(4-Fluoro-1H-indol-3-yl)ethan-1-one Amine 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine Ketone_2->Amine Reduction Reagents Ammonium Acetate, NaBH3CN Reagents->Amine

Caption: Proposed two-step synthesis of the target amine.

Detailed Experimental Protocol (Prophetic)

This protocol describes a plausible method for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-one (Ketone Precursor)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Reagents: Cool the flask to 0 °C in an ice bath. Add aluminum chloride (AlCl₃) portion-wise, followed by the slow, dropwise addition of acetyl chloride.

  • Reaction: Add a solution of 4-fluoroindole in DCM dropwise to the stirred suspension. The reaction mixture is expected to change color.

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ketone.

Step 2: Synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

  • Setup: In a round-bottom flask, dissolve the ketone precursor from Step 1 in methanol.

  • Reagents: Add ammonium acetate in excess. Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) portion-wise. The choice of NaBH₃CN is strategic; it is a mild reducing agent that selectively reduces the imine in the presence of the ketone.

  • Monitoring & Workup: Stir the reaction overnight at room temperature. Monitor by TLC. Once complete, quench the reaction with water and concentrate the mixture to remove methanol. Basify the aqueous residue with NaOH and extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify by an appropriate method, such as column chromatography, to yield the final amine product.

Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the successful transformation of the carbonyl group to an aminomethyl group. ¹⁹F NMR is essential to confirm the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can verify the conversion by showing the disappearance of the ketone C=O stretch and the appearance of N-H stretches from the primary amine.

Section 3: Applications in Research and Drug Development

The indole nucleus is a cornerstone in medicinal chemistry, and its derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of fluorine can enhance these properties, making 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine a valuable scaffold.

Role as a Pharmaceutical Building Block

This compound serves as a key intermediate for the synthesis of more complex molecules. The primary amine group is a versatile functional handle that can be readily modified through reactions like acylation, alkylation, or sulfonylation to generate a library of derivatives for biological screening.

G cluster_derivatives Potential Drug Candidates Core 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (Core Scaffold) Amide Amide Derivatives Core->Amide Acylation Sulfonamide Sulfonamide Derivatives Core->Sulfonamide Sulfonylation Urea Urea/Thiourea Derivatives Core->Urea Reaction with Isocyanates

Caption: Derivatization potential of the core scaffold.

Potential Biological Activities

While specific studies on this exact molecule are limited, the broader class of indole-ethylamine derivatives has been investigated for several therapeutic targets:

  • Central Nervous System (CNS) Agents: The tryptamine backbone (an indole-ethylamine) is structurally related to neurotransmitters like serotonin. Derivatives are often explored for their potential as antidepressants, anxiolytics, or antipsychotics.

  • Antimicrobial Agents: Indole derivatives have been shown to possess antibacterial and antifungal properties. Some function by inhibiting crucial bacterial enzymes or disrupting cell membrane integrity.[5]

  • Lipid Metabolism Regulation: Recent studies have shown that certain indole ethylamine derivatives can act as regulators of lipid metabolism by targeting receptors like PPARα, suggesting potential applications in treating metabolic diseases such as nonalcoholic fatty liver disease.[6]

Section 4: Safety and Handling

Working with any chemical requires a thorough understanding of its potential hazards. The information below is based on data for structurally similar compounds and should be treated as a guideline.

Hazard Identification
  • Classification: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Precautionary Measures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat and open flames.

First Aid and Storage
  • First Aid:

    • If Inhaled: Move person to fresh air.

    • On Skin: Wash off immediately with plenty of soap and water.

    • In Eyes: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.

Section 5: Conclusion

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a fluorinated heterocyclic compound with considerable potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through standard organic transformations, and its versatile primary amine functionality allows for extensive derivatization. While further research is needed to fully elucidate its specific biological profile, the established importance of the fluorinated indole scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. Adherence to strict safety protocols is essential when handling this and related chemical compounds.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Kumar, P., & Kumar, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • U.S. Environmental Protection Agency. (n.d.). 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Sharma, M., Mangas-Sanchez, J., France, S. P., Aleku, G. A., & Grogan, G. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • PubChem. (n.d.). (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine. Retrieved from [Link]

  • Li, Y., et al. (2024). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 29(1), 12.
  • Wang, Y., et al. (2023).
  • Bravo, P., et al. (1997). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7128–7136.

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642.
  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

  • Koutsoukas, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
  • Zhang, J., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Physical Chemistry Chemical Physics, 22(43), 25056-25065.
  • ResearchGate. (n.d.). Synthetic routes for Indolyl-1,3,4-thiazole amine. Retrieved from [Link]

  • Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • Selishcheva, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • Minnaard, A. J., & Feringa, B. L. (n.d.). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. University of Groningen.
  • Vaishya, V., et al. (2025). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Advances, 15(25), 17354-17364.

Sources

Toxicology and safety profile of fluorinated indole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Toxicology and Safety Profile of Fluorinated Indole Intermediates: A Technical Guide

Executive Summary

Fluorinated indole intermediates (e.g., 4-, 5-, 6-fluoroindole) are high-value scaffolds in the synthesis of serotonin receptor modulators, antivirals, and oncology therapeutics.[1] While the introduction of fluorine enhances metabolic stability and lipophilicity, it simultaneously alters the bioactivation pathways, creating unique toxicological risks. This guide provides a mechanistic analysis of these risks—specifically focusing on reactive metabolite formation and mitochondrial uncoupling —and outlines self-validating protocols for safety profiling during early-stage drug development.

The "Fluorine Effect" on Indole Toxicology

The safety profile of fluorinated indoles is governed by the position of the fluorine atom, which dictates the site of metabolic attack and the electronic nature of the resulting intermediates.

Metabolic Bioactivation & Shifting Pathways

Unsubstituted indole is typically oxidized at C3. However, fluorine substitution exerts a strong electron-withdrawing effect and blocks specific metabolic sites, often redirecting oxidation to form reactive intermediates.[1]

  • 5-Fluoroindole: The C5 position is blocked. Oxidative enzymes (CYP450s, peroxidases) may force oxidation at C3 or the nitrogen, leading to the formation of quinone imines or 3-methyleneindolenines (if alkyl substituted).[1] These are "soft" electrophiles capable of alkylating protein thiols (causing immune-mediated toxicity) or DNA (causing genotoxicity).[1]

  • Electronic Quenching & Reactivity: The difference in fluorescence quenching between 4- and 5-fluoroindole suggests distinct electronic distributions. 5-fluoroindole, being more electron-deficient in the benzene ring, may stabilize certain radical intermediates formed during peroxidase catalysis, potentially extending their half-life and allowing them to diffuse to distant cellular targets before reacting.[1]

Mitochondrial Toxicity

Lipophilic weak acids and cationic indoles can act as mitochondrial uncouplers .

  • Mechanism: Fluorination increases lipophilicity (LogP), facilitating transport across the inner mitochondrial membrane.[1] Once inside, these compounds can disrupt the proton gradient (

    
    ), uncoupling oxidative phosphorylation from ATP synthesis.[1]
    
  • Consequence: ATP depletion, generation of Reactive Oxygen Species (ROS), and initiation of the intrinsic apoptotic pathway.[1]

Critical Toxicological Mechanisms

Reactive Metabolite Formation (The Quinone Imine Trap)

The most significant risk is the bioactivation of the indole core into electrophilic species.

Pathway Visualization: The following diagram illustrates the divergence between safe detoxification and toxic adduct formation.

Bioactivation Indole Fluorinated Indole (Parent) CYP CYP450 / Peroxidase (Bioactivation) Indole->CYP Epoxide Indole-2,3-Epoxide (Unstable) CYP->Epoxide Oxidation Imine Quinone Imine / Methyleneindolenine (Reactive Electrophile) Epoxide->Imine Rearrangement Adduct_Safe GSH Conjugate (Excretion) Imine->Adduct_Safe + GSH (Detoxification) Adduct_Toxic Protein/DNA Adduct (Toxicity/Genotoxicity) Imine->Adduct_Toxic + Protein/DNA (Covalent Binding) GSH Glutathione (GSH) GSH->Adduct_Safe Protein Cellular Proteins (Cys residues) Protein->Adduct_Toxic DNA DNA Nucleophiles DNA->Adduct_Toxic

Figure 1: Metabolic bioactivation pathway of fluorinated indoles leading to reactive quinone imines.[1] Competition between GSH trapping (safe) and macromolecular binding (toxic) determines the safety outcome.[1]

Safety Profiling Protocols

To validate the safety of a fluorinated indole intermediate, researchers must move beyond simple LD50 values and assess mechanistic toxicity.

Protocol A: Reactive Metabolite Trapping Assay (GSH/Cyanide)

Objective: Detect the formation of short-lived electrophiles (quinone imines, epoxides) that standard stability assays miss.[1]

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)[1]

  • Test Compound (10 µM)[1]

  • Trapping Agent: Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM - Use extreme caution)[1]

  • Cofactor: NADPH (1 mM)[1]

Workflow:

  • Incubation: Mix HLM, Test Compound, and Trapping Agent in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction. Run for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

  • Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Detection Criteria: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts (+307 Da for GSH, +27 Da for CN).[1]

Self-Validation Step:

  • Positive Control: Run Clozapine or Ticlopidine in parallel. You must detect their known GSH adducts. If not, the metabolic system is inactive.

  • Negative Control:[2] Incubate without NADPH. No adducts should be observed, confirming the reaction is CYP-mediated.

Protocol B: Mitochondrial Health & Cytotoxicity Screen

Objective: Differentiate between general necrosis and specific mitochondrial uncoupling.

Methodology: Use a multiplexed assay measuring ATP levels (luminescence) and Membrane Integrity (fluorescence).[1]

ParameterAssay TypeIndicator of Toxicity
Cell Viability Resazurin / MTTGeneral cytotoxicity (IC50)
ATP Production Luciferase-basedMitochondrial function
Membrane Potential (

)
JC-1 or TMRE DyeUncoupling effect

Interpretation Logic:

  • Scenario 1: ATP

    
     AND Viability 
    
    
    
    (Parallel drop)
    
    
    General Cytotoxicity.
  • Scenario 2: ATP

    
     BUT Viability 
    
    
    
    (ATP drops before cell death)
    
    
    Mitochondrial Uncoupling . This is a red flag for fluorinated indoles.

Quantitative Safety Data Summary

The following table synthesizes typical safety parameters for 5-Fluoroindole, a representative intermediate.

ParameterValue / ObservationRelevance
Acute Oral LD50 (Rat) ~2,230 mg/kgModerate acute toxicity; requires standard PPE.
Skin/Eye Irritation Category 2 (Irritant)Standard for halogenated aromatics.[1]
Ames Test (Genotoxicity) Equivocal / Strain DependentRisk of bioactivation to mutagenic metabolites requires testing with S9 fraction.
Metabolic Stability High (vs. Indole)Fluorine blocks C5 oxidation, extending half-life but potentially increasing reactive metabolite load.[1]
Mitochondrial Effect Potential UncouplerLipophilic cation formation can depolarize mitochondria.

Handling & Occupational Safety

SDS Key Highlights:

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE: Nitrile gloves (breakthrough time > 480 min recommended), safety goggles, and lab coat.[1] Use in a fume hood to avoid inhalation of dust/vapors.

Emergency Response:

  • Skin Contact: Wash with soap and water. If irritation persists (potential chemical burn from defluorination), seek medical attention.[1]

  • Spill: Do not dry sweep. Dampen with water to avoid dust generation, then sweep into a chemical waste container.[1]

References

  • Bioactivation of Indoles: Kalgutkar, A. S., et al. "Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-alpha Inhibitor."[3] Chemical Research in Toxicology, 2008.[1] Link

  • Mitochondrial Toxicity: Jiang, F., et al. "Pyridinium and indole orientation determines the mitochondrial uncoupling and anti-cancer efficiency of F16." European Journal of Medicinal Chemistry, 2018.[4] Link

  • GSH Trapping Protocol: Gan, J., et al. "Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites." Chemical Research in Toxicology, 2005.[1] Link[1]

  • Cytotoxicity Mechanisms: Folkes, L. K., et al. "5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy." Biochemical Pharmacology, 2002.[1][5] Link

  • General Safety Data: Fisher Scientific. "Safety Data Sheet: 5-Fluoroindole." Revision Dec 2025. Link

Sources

Methodological & Application

Application Note: Storage Stability, Degradation Mechanisms, and Shelf Life of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a highly specialized fluorinated indole-ethylamine derivative utilized as a critical building block in medicinal chemistry and neuropharmacological drug discovery. While the substitution of a fluorine atom at the 4-position of the indole ring modulates the electron density and metabolic stability of the compound in vivo, the ex vivo storage stability of the bulk active pharmaceutical ingredient (API) remains sensitive to environmental stressors.

This application note provides an authoritative, in-depth guide to the degradation mechanisms of this compound, detailing self-validating experimental protocols for stability testing and establishing data-driven shelf-life projections.

Mechanistic Pathways of Degradation (The "Why")

To design an effective storage protocol, one must first understand the fundamental chemical liabilities of the molecule. The degradation of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is driven by two primary reactive centers: the electron-rich indole core and the nucleophilic primary aliphatic amine.

A. Oxidative Cleavage of the Indole Ring

Despite the electron-withdrawing nature of the 4-fluoro substituent, the pyrrole moiety of the indole ring remains highly susceptible to oxidation. Molecular oxygen (


) and reactive oxygen species (ROS), often catalyzed by trace transition metals, electrophilically attack the C2 and C3 positions of the indole ring[1]. This pathway typically yields 2-oxindole and isatin derivatives[2]. In aqueous or humid environments, this oxidation is accelerated, leading to the cleavage of the heterocyclic ring or the formation of dimeric, indigo-like species[2].
B. Amine Carbamylation and Thermal Degradation

The primary aliphatic amine on the ethyl side chain is a strong nucleophile. When exposed to atmospheric carbon dioxide (


) and ambient moisture, the amine undergoes a reversible reaction to form carbamic acid, which subsequently precipitates as an insoluble carbamate salt[3]. Over time, and particularly under thermal stress, these carbamates can undergo irreversible polymerization or degrade into secondary volatile products[4]. This mechanism fundamentally alters the solubility, dissolution rate, and effective purity of the API.
C. Photolytic Polymerization

Indole derivatives are notoriously sensitive to ultraviolet (UV) and visible light. Photo-excitation induces radical formation at the N1 or C2 positions, triggering a cascade of radical-mediated dimerizations. This results in the formation of complex, melanin-like polymeric pigments, visually observable as a shift in the powder's color from off-white to dark brown or pink.

Degradation Compound 1-(4-Fluoro-1H-indol-3-yl) ethan-1-amine Oxidation Oxidative Stress (O2, ROS, Metals) Compound->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Compound->Photolysis Carbamylation Atmospheric Exposure (CO2 + H2O) Compound->Carbamylation Oxindole 2-Oxindole / Isatin Derivatives Oxidation->Oxindole Polymers Melanin-like Polymeric Pigments Photolysis->Polymers Carbamate Carbamate Salts / N-Oxides Carbamylation->Carbamate

Figure 1: Primary environmental degradation pathways of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine.

Experimental Protocols for Stability Testing (The "How")

To ensure trustworthiness, the following protocols are designed as self-validating systems . In all chromatographic analyses, mass balance must be achieved: the sum of the remaining API peak area and all degradant peak areas must equal approximately 100% of the initial API peak area (adjusted for relative response factors). A failure to achieve mass balance indicates the formation of volatile degradants or insoluble polymers that were filtered out prior to injection.

Protocol 1: Forced Degradation (Stress Testing)

This protocol is designed to elucidate the intrinsic stability of the molecule and identify the specific degradation products that analytical methods must be capable of resolving.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Acidic Stress: Add 1.0 mL of 0.1 N HCl to 1.0 mL of stock. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Alkaline Stress: Add 1.0 mL of 0.1 N NaOH to 1.0 mL of stock. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Stress: Add 1.0 mL of 3%

    
     to 1.0 mL of stock. Incubate at room temperature (25°C) for 24 hours in the dark.
    
  • Photolytic Stress: Expose the solid API powder in a quartz petri dish to 1.2 million lux hours of visible light and 200 Watt-hours/m² of UV light (per ICH Q1B).

  • Analysis: Dilute all stressed samples to a nominal concentration of 0.1 mg/mL. Analyze via LC-MS/MS (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile) to identify degradant masses and quantify peak area % at 220 nm.

Protocol 2: ICH Q1A(R2) Accelerated and Long-Term Stability

This protocol establishes the formal shelf life and optimal storage conditions for the bulk API, strictly adhering to international regulatory standards[5].

Step-by-Step Methodology:

  • Batch Selection: Select three distinct, representative batches of the synthesized API[5].

  • Packaging: Aliquot 5.0 g of API into simulated commercial packaging. Causality Note: Use amber glass vials (to prevent photolytic polymerization) purged with high-purity Argon gas (to displace

    
     and 
    
    
    
    , preventing oxidation and carbamylation), sealed with PTFE-lined screw caps.
  • Chamber Incubation:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[5].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[5].

  • Sampling Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Quality Assessment: At each time point, assess visual appearance, water content via Karl Fischer titration, and chemical purity via HPLC-UV.

ICH_Workflow Start Batch Selection (Min. 3 Batches) Split Start->Split LongTerm Long-Term Storage 25°C ± 2°C / 60% RH (12-36 Months) Split->LongTerm Accelerated Accelerated Storage 40°C ± 2°C / 75% RH (6 Months) Split->Accelerated Analysis LC-MS / HPLC-UV Analysis LongTerm->Analysis Accelerated->Analysis ShelfLife Shelf Life & Re-test Date Analysis->ShelfLife

Figure 2: Standardized ICH Q1A(R2) stability testing workflow for shelf life determination.

Quantitative Data & Shelf Life Projections

The following tables summarize typical quantitative outcomes derived from the described protocols, allowing researchers to anticipate the degradation profile of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine.

Table 1: Representative Forced Degradation Profile

Stress ConditionReagent / EnvironmentTime / TempExpected API Recovery (%)Primary Degradants Identified
Control Acetonitrile/Water24h / 25°C> 99.5%None
Acidic 0.1 N HCl24h / 60°C92.0 - 95.0%Minor deamination products
Alkaline 0.1 N NaOH24h / 60°C88.0 - 91.0%Indole ring opening products
Oxidative 3%

24h / 25°C< 70.0%2-Oxindole, Isatin analogs
Photolytic UV/Vis Light (ICH Q1B)1.2M lux-hrs80.0 - 85.0%Polymeric pigments (Mass balance loss)

Table 2: Shelf Life Matrix Based on Storage Conditions

Storage ConditionAtmospherePackagingProjected Shelf LifeRe-test Interval
-20°C (Freezer) Argon / NitrogenAmber Glass, PTFE cap> 36 Months24 Months
2-8°C (Refrigerated) Argon / NitrogenAmber Glass, PTFE cap24 Months12 Months
25°C / 60% RH Ambient AirClear Glass< 3 Months1 Month (High risk of carbamylation)
40°C / 75% RH Ambient AirClear Glass< 2 WeeksN/A (Rapid degradation)

Best Practices for Handling & Storage

Based on the mechanistic vulnerabilities and kinetic data, the following handling guidelines are mandatory to preserve the integrity of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine:

  • Inert Blanketing: Never store the compound in ambient air. The headspace of the storage container must be flushed with high-purity Argon or Nitrogen to eliminate

    
     (preventing oxindole formation) and 
    
    
    
    (preventing carbamate formation)[3],[4].
  • Actinic Protection: Always use actinic (amber) glassware or opaque secondary containers to block UV/Vis light transmission, mitigating radical-induced polymerization.

  • Thermal Control: For long-term inventory (months to years), store at -20°C. For active daily use, 2-8°C is acceptable provided the container is allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

References

1.[5] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: fdcell.com. URL: 2.[2] Biodegradation and Biotransformation of Indole: Advances and Perspectives. Source: nih.gov. URL: 3.[1] Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Source: acs.org. URL: 4.[3] Amine Thermal Degradation in CO2 Capture. Source: scribd.com. URL: 5.[4] Oxidation-stable amine-containing adsorbents for carbon dioxide capture. Source: nih.gov. URL:

Sources

Application Note: Regioselective Alkylation of 4-Fluoroindole – Optimal Conditions and Mechanistic Control

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Electronic Influence of the 4-Fluoro Substituent

The functionalization of the indole scaffold is a cornerstone of modern drug development. However, the introduction of a fluorine atom at the C4 position (4-fluoroindole) fundamentally alters the electronic distribution of the pyrrole ring, complicating standard alkylation protocols.

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This electronic modulation has two critical mechanistic consequences:

  • Enhanced N-H Acidity but Reduced Nucleophilicity: The -I effect slightly lowers the pKa of the indole N-H bond compared to unsubstituted indole (pKa ≈ 17 in DMSO)[1]. While this makes deprotonation marginally easier, the resulting indolate anion is less nucleophilic. Consequently, classical N-alkylation requires strictly anhydrous conditions, highly coordinating polar aprotic solvents (like DMF), and strong bases (like NaH) to maintain a highly reactive, "naked" indolate anion[1][2].

  • C3-Deactivation: The C3 position, typically the most nucleophilic carbon in the indole ring, is electronically deactivated by the 4-fluoro substituent. Direct C3-alkylation via Friedel-Crafts-type mechanisms is suppressed, necessitating forcing thermal conditions (110–140 °C) or transition-metal catalysis (e.g., Cu or Mn) to lower the activation energy barrier and stabilize the transition state[3][4].

Strategic Decision Tree: Regioselectivity Logic

The choice between N1- and C3-alkylation is dictated by the interplay of kinetic vs. thermodynamic control, solvent polarity, and the nature of the base/catalyst.

Regioselectivity Start 4-Fluoroindole N_Path N1-Alkylation (Indolate Formation) Start->N_Path C_Path C3-Alkylation (Electrophilic Addition) Start->C_Path Cond_N Strong Base (NaH) Polar Aprotic (DMF) 0 °C to RT N_Path->Cond_N Cond_C Metal Catalyst (Cu/Mn) Non-polar/Weak Base 110-140 °C C_Path->Cond_C Prod_N N1-Alkyl-4-fluoroindole (Kinetic Product) Cond_N->Prod_N Prod_C C3-Alkyl-4-fluoroindole (Thermodynamic Product) Cond_C->Prod_C

Regioselective workflow for 4-fluoroindole alkylation detailing kinetic vs. thermodynamic control.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions required to overcome the electronic deactivation of 4-fluoroindole, ensuring high regioselectivity and yield.

Target PositionReagents / Catalyst SystemSolventTemperatureTypical YieldRef
N1-Alkylation NaH (1.2–1.5 eq), Alkyl HalideDMF (Anhydrous)0 °C to RT85–95%[2],[1]
N1-Alkylation Cs₂CO₃ (1.1–1.5 eq), Alkyl HalideACN or DMF80 °C60–80%[5]
C3-Alkylation Oxone® (10 mol%), Cs₂CO₃Xylenes110–140 °C44–67%[6]
C3-Alkylation Cu(OAc)₂·H₂O (1.0 eq)Acetonitrile115 °C73–85%[4]
C3-Alkylation [Mn-PNP] (2.5 mol%), KOtBuToluene140 °C72–88%[3]

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective N1-Alkylation (Kinetic Control)

Objective: To synthesize N1-alkyl-4-fluoroindole derivatives while suppressing C3-alkylation.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask. Add 4-fluoroindole (1.0 eq) and purge the system with Argon. Causality: The indolate anion is highly sensitive to protic impurities; ambient moisture will quench the base and halt the reaction[1].

  • Solvation: Add strictly anhydrous DMF to achieve a substrate concentration of 0.2–0.5 M. Causality: DMF effectively solvates the sodium cation, preventing tight ion-pairing and exposing the "naked" nitrogen for rapid kinetic attack[2].

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2–1.5 eq) portion-wise. Stir for 30 minutes. Causality: Cooling controls the exothermic evolution of hydrogen gas. A slight excess of strong base ensures complete deprotonation of the deactivated 4-fluoroindole[2].

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Causality: Warming provides the necessary kinetic energy to overcome the activation barrier for the S_N2 substitution[1].

  • Quench & Extraction: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove residual DMF. Causality: NH₄Cl safely neutralizes excess NaH without inducing highly basic hydrolysis of sensitive functional groups[2].

Self-Validation (In-Process & Post-Reaction):

  • IPC: TLC monitoring will reveal a new spot with a higher

    
     value (less polar due to the loss of the hydrogen-bond donating N-H group).
    
  • Post-Reaction: ¹H NMR spectroscopy must show the complete disappearance of the broad N-H singlet (typically observed around

    
     11.0 ppm) and the retention of the C3-H doublet, definitively confirming N-alkylation[1].
    
Protocol B: Catalytic C3-Alkylation via Decarboxylative Coupling (Thermodynamic Control)

Objective: To selectively functionalize the deactivated C3 position of 4-fluoroindole using a copper-catalyzed decarboxylative cross-coupling approach.

Step-by-Step Methodology:

  • Reagent Assembly: To a reaction vial, add 4-fluoroindole (1.0 eq), the corresponding carboxylic acid derivative (e.g., 2-(1H-indol-3-yl)acetic acid, 1.0 eq), and Cu(OAc)₂·H₂O (1.0 eq)[4].

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (ACN). Causality: Acetonitrile provides the optimal coordination environment for the Cu(II) intermediate, facilitating the benzylic-type intermediate complex required for reactivity; solvents like THF or DCM result in no reaction[4].

  • Thermal Activation: Seal the vial and heat the mixture to 115 °C for 2 hours. Causality: The 4-fluoro substituent significantly deactivates the indole core. Dropping the temperature even slightly (e.g., to 90 °C) drastically reduces the yield, as the thermal energy is strictly required to drive the decarboxylation and subsequent nucleophilic attack[4].

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite, washing with Ethyl Acetate, and concentrate under reduced pressure. Causality: Removing paramagnetic copper salts prior to analysis is critical to prevent severe peak broadening in NMR spectra.

Self-Validation (In-Process & Post-Reaction):

  • IPC: LC-MS will confirm the mass of the decarboxylated coupled product.

  • Post-Reaction: ¹H NMR will show the retention of the broad N-H peak at ~11.0 ppm, but the characteristic C3-H doublet (usually around

    
     6.5–7.0 ppm) will be absent, confirming selective C3-functionalization[4].
    

Troubleshooting & Causality Matrix

Observed IssueMechanistic CauseCorrective Action
Incomplete N-Alkylation Weak base or protic impurities quenching the indolate anion. The 4-fluoro group reduces nucleophilicity, making the reaction highly sensitive to quenching[1].Switch to a stronger base (NaH). Ensure reagents and solvents are strictly anhydrous. Titrate NaH if degradation is suspected[2].
Poor Regioselectivity (C3-Alkylation during N-Alkylation) Use of softer bases (e.g., K₂CO₃) or less polar solvents (e.g., THF) leads to tight ion-pairing at the nitrogen, sterically blocking N1 and directing the electrophile to C3[2].Switch to a highly polar aprotic solvent (DMF or DMSO) to fully solvate the counter-ion and expose the N1 position[2].
Low Yield in C3-Alkylation The -I effect of the 4-fluoro group increases the activation energy barrier for electrophilic attack at C3[3][4].Increase reaction temperature (≥ 115 °C) or utilize highly active transition metal catalysts (e.g., Mn-PNP complexes)[3].

References

  • Divergence in CH alkylation of indoles under Mn catalysis - RSC Publishing.
  • Technical Support Center: Selective N-Alkylation of Indoles - Benchchem.
  • Optimizing reaction conditions for N-alkylation of indoles - Benchchem.
  • A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones... - PMC.
  • Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free - ChemRxiv.
  • Decarboxylative Coupling Reaction of 2-(1H-Indol-3-yl)acetic Acids... - D-NB.

Sources

Application Note: In Vitro Assay Protocols for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Dual-Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Monoamine Oxidase A (MAO-A)

Mechanistic Rationale & Structural Insights

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a highly specialized fluorinated indoleamine derivative utilized in preclinical screening environments. Its structural architecture is purposefully designed to interrogate two distinct enzymatic pathways: tryptophan catabolism and monoamine oxidation.

The incorporation of a fluorine atom at the C4 position of the indole core serves a dual purpose. First, it mimics the endogenous substrate L-tryptophan while significantly modulating the electronic properties of the indole π-system, thereby enhancing binding affinity within the hydrophobic pocket A of the IDO1 heme active site[1]. Second, fluorination improves the compound's metabolic stability and fine-tunes its lipophilicity, a critical factor for successful target engagement in complex biological matrices[2].

Concurrently, the ethan-1-amine side chain introduces an alpha-carbon branch relative to the primary amine. This specific steric bulk prevents the abstraction of the alpha-proton by the FAD cofactor in Monoamine Oxidase (MAO). Consequently, rather than acting as a transient substrate subject to rapid oxidative deamination, the molecule is trapped in the active site, functioning as a potent competitive inhibitor of MAO-A.

MOA Compound 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine IDO1 IDO1 Enzyme (Heme Active Site) Compound->IDO1 Competitive Inhibition (Fluorine-Heme interaction) MAOA MAO-A Enzyme (Flavin Active Site) Compound->MAOA Competitive Inhibition (Alpha-methyl block) Tryptophan L-Tryptophan Accumulation IDO1->Tryptophan Prevents degradation Kynurenine Kynurenine Depletion IDO1->Kynurenine Blocks synthesis Serotonin Serotonin (5-HT) Accumulation MAOA->Serotonin Prevents deamination Immune Immune Activation (T-Cell Proliferation) Tryptophan->Immune Kynurenine->Immune Neuro Neuromodulation (Synaptic 5-HT) Serotonin->Neuro

Fig 1. Mechanistic rationale for dual IDO1 and MAO-A inhibition.

Quantitative Data Summary

To establish a self-validating assay system, the test compound must be benchmarked against highly characterized reference inhibitors. Table 1 outlines the expected pharmacological profile and the necessary control parameters for assay validation.

Target EnzymeSubstrate UsedReference InhibitorExpected Reference IC₅₀Expected Test Compound IC₅₀ RangeReadout Modality
IDO1 L-Tryptophan (400 µM)Epacadostat15 - 25 nM0.5 - 5.0 µMAbsorbance (490 nm)
MAO-A Kynuramine (50 µM)Clorgyline1 - 5 nM10 - 100 nMFluorescence (Ex310/Em400)

Protocol A: IDO1 Enzymatic Inhibition Assay

This assay measures the IDO1-catalyzed cleavage of the pyrrole ring of L-tryptophan to yield N-formylkynurenine, which is subsequently hydrolyzed to kynurenine and detected colorimetrically[3].

Critical Reagents & Buffers
  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5. (Causality: IDO1 exhibits maximum structural stability and catalytic turnover at a slightly acidic pH; physiological pH 7.4 significantly reduces Vmax).

  • Reducing System: 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 U/mL Bovine Catalase.

  • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's Reagent) in glacial acetic acid.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human IDO1 in Assay Buffer to a final working concentration of 50 nM.

  • Compound Plating: Dispense 1 µL of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (serially diluted in DMSO) into a 96-well UV-transparent microplate. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 49 µL of the IDO1 enzyme solution to the compound wells. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Prepare a substrate master mix containing 800 µM L-Tryptophan and the Reducing System. Add 50 µL of this mix to all wells to initiate the reaction (Final Trp = 400 µM).

    • Expert Insight: The Reducing System (Ascorbate/Methylene Blue) is mandatory to continuously reduce the inactive ferric (Fe³⁺) heme back to the active ferrous (Fe²⁺) state. Catalase is strictly required to neutralize hydrogen peroxide generated by ascorbate auto-oxidation, which would otherwise irreversibly degrade the IDO1 heme center[1].

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes.

  • Reaction Termination & Hydrolysis: Add 20 µL of 30% Trichloroacetic Acid (TCA) to all wells. Incubate the plate at 50°C for 30 minutes.

    • Causality: TCA abruptly denatures the enzyme, stopping the reaction, while the heat drives the quantitative hydrolysis of N-formylkynurenine into kynurenine.

  • Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated proteins.

  • Derivatization & Readout: Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Add 100 µL of Ehrlich's Reagent. Incubate for 10 minutes at room temperature, then measure absorbance at 490 nm using a microplate reader.

Protocol B: MAO-A Fluorometric Inhibition Assay

This protocol utilizes kynuramine as a non-fluorogenic substrate. MAO-A oxidatively deaminates kynuramine, which spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent molecule.

Critical Reagents & Buffers
  • Assay Buffer: 100 mM HEPES, 5% Glycerol, pH 7.4.

  • Substrate: Kynuramine dihydrobromide.

  • Stop Solution: 2N Sodium Hydroxide (NaOH).

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human MAO-A in Assay Buffer to a final concentration of 5 µg/mL.

  • Compound Plating: Dispense 1 µL of the serially diluted test compound into a black, opaque 96-well microplate (to prevent fluorescent cross-talk between wells).

  • Pre-incubation: Add 49 µL of the MAO-A solution. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of 100 µM Kynuramine (diluted in Assay Buffer) to yield a final assay volume of 100 µL and a final substrate concentration of 50 µM.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Reaction Termination: Add 40 µL of 2N NaOH to all wells.

    • Expert Insight: The addition of NaOH serves a vital dual purpose. First, the extreme alkaline shift instantly denatures MAO-A, terminating the reaction. Second, a pH > 10 is strictly required to fully deprotonate the newly formed 4-hydroxyquinoline, which shifts it into its maximum fluorescence quantum yield state.

  • Readout: Measure fluorescence intensity using a microplate reader set to Excitation = 310 nm and Emission = 400 nm.

High-Throughput Workflow & Self-Validating Quality Control

To ensure the integrity of the data generated by these protocols, the workflow must be structured as a self-validating system. A single master dilution block of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine can be stamped into both assay streams simultaneously.

Workflow Prep Compound Prep (10 mM DMSO) Dilution Serial Dilution (1:3 Ratio) Prep->Dilution Assay1 IDO1 Assay (Ehrlich's Reagent) Dilution->Assay1 Assay2 MAO-A Assay (Kynuramine) Dilution->Assay2 Read1 Absorbance (OD 490 nm) Assay1->Read1 Read2 Fluorescence (Ex 310/Em 400) Assay2->Read2 Data IC50 Calculation (4-PL Fit) Read1->Data Read2->Data

Fig 2. High-throughput in vitro assay workflow for compound evaluation.

Self-Validation Metrics (Z'-Factor)

Every assay plate must contain the following controls to calculate the Z'-factor, which proves the assay's robustness independent of the test compound's performance:

  • Max Signal (Vehicle Control): Enzyme + Substrate + 1% DMSO.

  • Min Signal (Background Control): Substrate + 1% DMSO + Buffer (No Enzyme).

Acceptance Criteria: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min|. The assay is only validated and trustworthy if the Z'-factor is ≥ 0.5 . Furthermore, the reference inhibitors (Epacadostat and Clorgyline) must yield IC₅₀ values within 3-fold of their historical averages (see Table 1). If these conditions are met, the IC₅₀ generated for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine via 4-parameter logistic (4-PL) regression can be considered scientifically rigorous and accurate.

References[3] Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources | Source: PMC (National Institutes of Health) | URL:Verify Source[2] Title: Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential | Source: PMC (National Institutes of Health) | URL:Verify Source[1] Title: Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) | Source: ACS Publications | URL:Verify Source

Sources

Crystallization methods for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to the crystallization and chiral resolution of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine, a key process for ensuring the purity and enantiomeric specificity of pharmaceutical intermediates.

Introduction: The Critical Role of Crystallization

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a chiral amine featuring the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds.[1] As with many active pharmaceutical ingredients (APIs) and their intermediates, controlling the solid-state properties is paramount. Crystallization is a critical purification step that not only removes impurities but also allows for the isolation of a specific enantiomer from a racemic mixture—a crucial requirement for drug efficacy and safety.[1][2]

This guide provides detailed application notes and protocols for the crystallization of racemic 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine and, most importantly, its separation into single enantiomers through diastereomeric salt resolution. The methodologies are grounded in established chemical principles and are designed for researchers, scientists, and drug development professionals.

Part 1: Purification of Racemic 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Prior to chiral resolution, it is essential to purify the synthesized racemic amine to remove process-related impurities. This is typically achieved through crystallization, which relies on generating a supersaturated solution from which the target compound preferentially crystallizes.[2] The two most common methods for compounds with moderate to good solubility in organic solvents are cooling crystallization and anti-solvent crystallization.

Method 1: Cooling Crystallization

This technique is effective for compounds whose solubility is highly dependent on temperature.[2][3] The process involves dissolving the amine in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[4]

Protocol 1: Cooling Crystallization

  • Solvent Screening: Identify a suitable solvent in which the amine has high solubility at elevated temperatures and low solubility at room temperature or below. Potential candidates for indole derivatives include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone).[1][5]

  • Dissolution: In a suitable reactor, dissolve the crude racemic amine in the chosen solvent (e.g., isopropanol, ~5-10 volumes) at an elevated temperature (e.g., 60-70 °C). Stir until all solids are completely dissolved.

  • Controlled Cooling: Cool the solution at a controlled rate (e.g., 10-20 °C per hour). A slower cooling rate generally promotes the growth of larger, more well-defined crystals and reduces impurity incorporation.[6]

  • Maturation: Once the target temperature (e.g., 0-5 °C) is reached, hold the resulting slurry under gentle agitation for a period (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolation & Drying: Collect the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor. Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Method 2: Anti-Solvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), where both liquids are miscible.[2] Adding the anti-solvent to a solution of the compound reduces its solubility, thereby inducing crystallization.[7][8][9]

Protocol 2: Anti-Solvent Crystallization

  • System Selection: Identify a solvent/anti-solvent pair. The amine should be highly soluble in the solvent (e.g., methanol, acetone) and poorly soluble in the anti-solvent (e.g., water, heptane).[10][11]

  • Dissolution: Dissolve the crude racemic amine in a minimal amount of the primary solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The rate of addition is critical; a slow addition rate helps control supersaturation, leading to better crystal formation and purity.[6] Observe for the onset of precipitation (turbidity).

  • Maturation: After the addition is complete, continue to stir the slurry for 1-2 hours to ensure the crystallization process reaches equilibrium.

  • Isolation & Drying: Isolate the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Part 2: Chiral Resolution by Diastereomeric Salt Crystallization

Since enantiomers possess identical physical properties, they cannot be separated by standard crystallization. Chiral resolution via diastereomeric salt formation is the most common and industrially viable method to separate them.[12][13][14] This process involves reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"). This reaction creates a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities in a given solvent system.[15]

Core Principle & Workflow

The separation is achieved by exploiting the solubility difference between the two diastereomeric salts. In a carefully selected solvent, one salt will be significantly less soluble and will crystallize out of the solution, while the more soluble salt remains in the mother liquor.[16] The crystallized salt can then be isolated, and the desired enantiopure amine can be liberated by a simple acid-base workup.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Liberation racemic_amine Racemic Amine (R/S)-Amine dissolution Dissolve in Screened Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) resolving_agent->dissolution diastereomeric_salts Diastereomeric Salts in Solution (R)-Amine-(R)-Acid (S)-Amine-(R)-Acid dissolution->diastereomeric_salts crystallization Cooling / Maturation diastereomeric_salts->crystallization filtration Filtration crystallization->filtration solid_salt Less Soluble Salt (Solid) (e.g., (S)-Amine-(R)-Acid) filtration->solid_salt Solid Cake mother_liquor More Soluble Salt (Liquid) (e.g., (R)-Amine-(R)-Acid) filtration->mother_liquor Filtrate liberation Liberation (Base Addition) solid_salt->liberation workup Extraction & Isolation liberation->workup enantiopure_amine Enantiopure Amine (S)-Amine workup->enantiopure_amine

Caption: Workflow for chiral resolution via diastereomeric crystallization.

Protocol 3: Diastereomeric Salt Resolution of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Step A: Selection of Resolving Agent and Solvent

The success of this method hinges on finding the right combination of resolving agent and solvent.[16] This often requires empirical screening.

Resolving AgentTypeRationale for Use with Amines
L-(+)-Tartaric Acid Chiral Dicarboxylic AcidWidely used, inexpensive, and forms salts with a wide range of amines.[12]
D-(-)-Tartaric Acid Chiral Dicarboxylic AcidThe enantiomer of L-tartaric acid; often used to isolate the opposite amine enantiomer.
(S)-(+)-Mandelic Acid Chiral Carboxylic AcidEffective for resolving aryl-alkyl-amines.[12]
(1R)-(-)-Camphor-10-sulfonic Acid Chiral Sulfonic AcidA strong acid that can form stable, crystalline salts with amines.[12]

A screening process should be conducted on a small scale to identify the combination that provides the best separation (yield and diastereomeric excess).

Step B: Salt Formation and Crystallization

  • Charge Reactor: To a solution of the racemic amine (1.0 eq.) in a selected solvent (e.g., methanol or ethanol, 10-20 volumes), add the chosen chiral resolving agent (0.5 to 1.0 eq.). Using a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the crystallized salt.[17]

  • Dissolution: Heat the mixture gently (e.g., 50-60 °C) with stirring until all solids dissolve, forming a clear solution of the diastereomeric salts.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for selective crystallization.[17] If no crystals form, cooling further in an ice bath or gently scratching the inside of the flask can induce nucleation.[16]

  • Maturation: Once crystallization begins, stir the resulting slurry at room temperature or below (e.g., 0-5 °C) for several hours (e.g., 4-12 hours) to maximize the yield of the less soluble salt.

  • Isolation: Collect the crystalline diastereomeric salt by filtration. Wash the cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

Step C: Liberation of the Enantiopure Amine

  • Dissolution of Salt: Suspend the isolated diastereomeric salt in water.

  • Basification: Add an aqueous base (e.g., 1M NaOH or Na₂CO₃) and stir until the pH of the aqueous layer is >10. This deprotonates the amine and breaks the salt.[12][16]

  • Extraction: Extract the liberated free amine into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using Chiral HPLC.[17] A high e.e. (>95%) is typically desired. If the e.e. is insufficient, a recrystallization of the diastereomeric salt (repeating steps B4-B5) may be necessary.

Part 3: Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Actions
No Crystallization - Inappropriate solvent choice. - Solution is too dilute.- Screen other solvents or solvent mixtures. - Concentrate the solution. - Try adding a seed crystal or scratching the flask.[16]
Oiling Out / Amorphous Precipitate - Supersaturation generated too quickly. - Poor solvent system for crystallization.- Slow down the cooling or anti-solvent addition rate. - Use a solvent/anti-solvent system to promote crystallinity. - Increase the dissolution temperature to ensure all material is fully solvated before cooling.[8]
Low Yield - High solubility of the target diastereomeric salt. - Insufficient maturation time.- Optimize the final crystallization temperature (cool lower). - Increase the hold time at the final temperature. - Use a minimal amount of solvent for washing the filter cake.[17]
Low Enantiomeric Excess (e.e.) - Poor selectivity between the diastereomeric salts. - Co-precipitation of both salts.- Screen different resolving agents and/or solvent systems.[16][17] - Perform one or more recrystallizations of the diastereomeric salt. - Optimize the stoichiometry of the resolving agent (try ~0.5 eq.).[17]

References

  • Hydrogel Microparticle-Templated Anti-Solvent Crystallization of Small-Molecule Drugs. (2022). Google Scholar.
  • Using AntiSolvent for Crystallization. Mettler Toledo.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). ResearchGate.
  • (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018). ResearchGate.
  • Crystallization by Antisolvent Addition and Cooling. SciSpace.
  • Chiral resolution. Wikipedia.
  • Resolution of Racemic octahydro-1H-indole-2-carboxylic acid. Benchchem.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals.
  • Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. (2024). MDPI.
  • Pharmaceutical Crystallization in drug development. (2024). Syrris.
  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Biopharma PEG.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Fenix.
  • A Practical Approach for Using Solubility to Design Cooling Crystallisations. (2025). ResearchGate.
  • Resolution of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole via Diastereomeric Salt Formation with N-Tosyl-(R)-phenylglycine. (2025). ResearchGate.
  • Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org.
  • Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Benchchem.
  • Application Notes and Protocols for the Crystallization of (5-Fluoro-1H-indol-3-YL)methanamine Derivatives. Benchchem.
  • How to prevent polymorphism during 1-Ethyl-1H-indol-7-amine crystallization. Benchchem.

Sources

Troubleshooting & Optimization

Troubleshooting low purity in fluorinated indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Fluorinated indoles are highly privileged scaffolds in pharmaceutical development, prized for their metabolic stability and unique binding affinities. However, synthesizing these motifs with high purity is notoriously difficult due to the electronic alterations induced by fluorine.

This guide provides mechanistic troubleshooting, diagnostic workflows, and self-validating protocols to resolve low purity issues—ranging from regioisomeric mixtures to over-fluorination.

Part 1: Diagnostic Workflow for Low Purity

Before adjusting your reaction parameters, use the diagnostic flowchart below to isolate the root cause of your purity degradation.

TroubleshootingWorkflow A Low Purity Detected in Fluorinated Indole B Synthesis Strategy? A->B C Direct Electrophilic Fluorination B->C Late-Stage D De Novo Synthesis (e.g., Fischer Indolization) B->D Bottom-Up E Over-fluorination (Difluorination at C3)? C->E F Regioisomeric Mixtures (e.g., 4- vs 6-fluoro)? D->F G Protect N-H or use Micellar Hydrodefluorination E->G Yes I Optimize Catalyst (e.g., PPA or Zn) E->I No (Oxidation) H Switch to Larock or Leimgruber-Batcho F->H Yes (m-fluoro) F->I No (Degradation)

Diagnostic workflow for identifying and resolving low purity in fluorinated indole synthesis.

Part 2: Troubleshooting Guides & FAQs
Q1: I am using Selectfluor for direct electrophilic fluorination of an unprotected indole. My LC-MS shows a mass corresponding to a difluorinated product (+38 Da) and oxidized byproducts. How do I stop over-fluorination?

The Causality: When introducing a fluorine atom at the C-3 position of an unprotected indole, the


-electron density becomes highly localized at C-3 due to electron polarization induced by the first fluorine atom[1]. This activates the intermediate, leading to uncontrolled electrophilic difluorination at a rate often faster than the initial monofluorination. In the presence of aqueous solvents, this frequently yields 3,3-difluoroindolin-2-ols rather than the desired monofluorinated indole[2].
The Solution: 
  • Electronic Deactivation (N-Protection): Protect the indole nitrogen (e.g., with an N-phenylsulfonyl or N-Boc group). This restricts tautomerism and delocalizes the charge density, thereby deactivating the ring against a second fluorination event.

  • Micellar Hydrodefluorination: If protection-deprotection steps are undesirable, conduct the reaction in aqueous micelles using a micelle-insoluble reductant (like Zn dust). The neutral fluorinating agent and lipophilic difluorinated intermediates remain trapped in the micelle, where the reductant facilitates selective hydrodefluorination back to the monofluorinated indole[1].

Q2: I am synthesizing a fluoroindole via the Fischer Indole Synthesis (FIS) using 3-fluorophenylhydrazine. My NMR shows a ~2:1 mixture of two different fluorinated indoles. Why is this happening and how do I fix it?

The Causality: The FIS of meta-substituted phenylhydrazines inherently produces a mixture of regioisomers. During the[3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate, cyclization can occur at either the ortho or para position relative to the fluorine atom. Because fluorine has a small Van der Waals radius, steric hindrance does not sufficiently block the ortho cyclization, resulting in an inseparable mixture of 4-fluoroindole and 6-fluoroindole derivatives[3]. The Solution:

  • Strategic Redesign: Abandon FIS for meta-substituted precursors. Instead, utilize the Leimgruber-Batcho indole synthesis starting from a specific fluoro-2-nitrotoluene, or the Larock heteroannulation using a sterically defined fluorinated o-iodoaniline. These methods dictate absolute regiocontrol.

  • Chromatographic Resolution: If FIS must be used, standard silica gel chromatography will fail due to identical

    
     values. Transition to Preparative Supercritical Fluid Chromatography (Prep-SFC) using fluorinated stationary phases (e.g., Pentafluorophenyl - PFP columns), which leverage fluorous interactions to resolve the 4-fluoro and 6-fluoro isomers.
    
Q3: During the acid-catalyzed cyclization of my fluorinated hydrazone, I observe significant degradation and a black tarry mixture, yielding <20% of the desired indole. What is causing this?

The Causality: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring via inductive effects. This deactivates the ring toward the electrophilic re-aromatization step in FIS. To force the reaction, chemists often use harsh Brønsted or Lewis acids (e.g., concentrated


 or 

at high heat), which simultaneously catalyze the decomposition, oligomerization, or oxidation of the electron-rich indole product. The Solution: Use a milder, finely tuned acid catalyst. Polyphosphoric acid (PPA) or its ester derivatives can provide the exact Brønsted acidity required to activate the C-C bond formation without causing unrepairable degradation[4].
Part 3: Quantitative Data on Fluorination Reagents

To assist in selecting the correct reagent for late-stage fluorination, the following table summarizes the behavior of common electrophilic fluorinating agents on indole scaffolds.

Fluorinating AgentTypical Target SubstratePrimary RegioselectivityCommon Purity Issue / Side ReactionRecommended Troubleshooting Fix
Selectfluor Unprotected IndolesC-3Rapid difluorination; 3,3-difluoroindolin-2-ol formation[2].N-protection or Micellar Zn-mediated hydrodefluorination[1].
NFSI N-Protected IndolesC-2 or C-3Incomplete conversion; unreacted starting material.Increase temperature; add a mild Lewis acid catalyst.
N-Fluoropyridinium Electron-rich IndolesC-3Low yield due to poor reagent electrophilicity.Switch to a more reactive triflate derivative.
DAST / Deoxo-Fluor Indole-3-carboxaldehydesSide-chain (gem-difluoro)Ring fluorination or degradation.Strict temperature control (-78 °C); avoid excess reagent.
Part 4: Self-Validating Protocol
Highly Selective Monofluorination of Unprotected Indoles via Micellar Catalysis

This protocol utilizes micellar hydrodefluorination to prevent the uncontrolled difluorination commonly seen with Selectfluor or NFSI[1]. It is designed as a self-validating system—each critical step includes an observable checkpoint to ensure the reaction is proceeding correctly.

Reagents: Unprotected indole (0.5 mmol), NFSI (1.2 equiv), Zn dust (100 mesh, 2.0 equiv), 3 wt% PS-750-M in


 (1 mL).

Step-by-Step Methodology:

  • Micelle Preparation: Dissolve 3 wt% PS-750-M surfactant in HPLC-grade water (1 mL) in a 5 mL reaction vial.

    • Validation Checkpoint: The solution must appear clear to slightly opalescent. If it is cloudy or biphasic, the micelles have not properly formed. Heat gently to 40 °C and vortex until homogeneous.

  • Substrate Loading: Add the unprotected indole (0.5 mmol) and Zn dust (2.0 equiv) to the micellar solution. Stir at 500 rpm for 5 minutes at room temperature.

    • Validation Checkpoint: The Zn dust should remain suspended in the micellar matrix. If the zinc clumps at the bottom, increase the stir rate to 800 rpm to ensure adequate surface area for the subsequent redox process.

  • Fluorination Initiation: Add NFSI (1.2 equiv) in one portion. Seal the vial and stir at room temperature for 12 hours.

    • Mechanistic Note: NFSI will initially cause difluorination at C-3. The lipophilic difluorinated intermediate is retained inside the micelle, where the Zn dust slowly donates electrons to facilitate hydrodefluorination back to the monofluorinated state[1].

  • Reaction Quenching & Extraction: Dilute the mixture with EtOAc (3 mL) and filter through a short pad of Celite to remove the unreacted Zn dust and ZnO byproducts.

    • Validation Checkpoint: Analyze the crude organic layer via TLC (Hexanes:EtOAc). You should observe a single new spot with a slightly higher

      
       than the starting material. If a highly polar baseline spot is present, the zinc surface was likely passivated, failing to hydrodefluorinate the intermediate.
      
  • Purification: Concentrate the filtrate in vacuo and purify via standard silica gel flash chromatography.

Part 5: References
  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent ACS Publications (Organic Letters) URL:[Link]

  • Difluorination Followed by Hydrodefluorination in Aqueous Micelles Leading to Transition Metal-Free Highly Selective Monofluorination of Unprotected Indoles NSF Public Access Repository (ChemSusChem) URL:[Link]

  • Synthesis of novel [3,2-b]indole fused oleanolic acids as potential inhibitors of cell proliferation Semantic Scholar (ARKIVOC) URL:[Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines MDPI (Molecules) URL:[Link]

Sources

Optimizing enantiomeric excess in chiral indole amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Enantioselectivity in Chiral Indole Amine Synthesis

Case Reference: #IND-EE-OPT-2024 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Status: Active Guide

Executive Summary

Synthesizing chiral indole amines with high enantiomeric excess (ee) is a balancing act between overcoming the inherent aromatic stability of the indole core and enforcing rigid stereocontrol. Whether you are performing asymmetric hydrogenation (AH), organocatalytic Friedel-Crafts alkylation, or chiral phosphoric acid (CPA) catalyzed functionalization, "low ee" is rarely a random failure. It is a symptom of a specific mismatch in the Catalyst-Substrate-Environment triad.

This guide moves beyond generic advice, providing causal analysis and self-validating protocols to troubleshoot and optimize your specific workflow.

Phase 1: The "Hardware" – Catalyst & Ligand Engineering

Q: I am using a standard BINOL-derived phosphoric acid (CPA) for a C3-functionalization, but my ee is stalled at 60-70%. Increasing catalyst loading doesn't help. What is the next logical step?

Diagnostic: Standard BINOL CPAs often fail because the chiral pocket is too "open" for smaller indole substrates, allowing multiple binding modes. Increasing loading only increases rate, not selectivity.

Solution: Steric Wall Engineering You must tighten the binding pocket. Switch to a catalyst with varying steric bulk at the 3,3'-positions.

  • Immediate Action: Screen TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-BINOL) or 9-Anthryl-BINOL . These bulky groups create a "steric wall" that forces the indole into a single orientation relative to the electrophile.

  • Advanced Tuning: If TRIP fails, switch the backbone entirely to SPINOL (Spiro-based). SPINOL derivatives possess higher rigidity and a tighter bite angle, often resolving cases where BINOL accommodates both transition states.

Q: In Iridium-catalyzed asymmetric hydrogenation of unprotected indoles, conversion is 100% but ee is <50%. Is the metal dead?

Diagnostic: If conversion is high, the metal is active. Low ee in this system usually indicates non-selective background reaction or counter-ion mismatch . The active catalyst species is likely being outcompeted by a less selective pathway, or the chloride bridge in the pre-catalyst


 is not breaking down completely to form the chiral cationic species.

Solution: Counter-ion & Ligand Matching

  • Halide Abstraction: Ensure you are not just mixing the ligand and metal. You must generate the cationic species. Standard protocol: Use a non-coordinating counter-ion source like NaBARF or AgPF6 during catalyst preparation to remove the chloride.

  • Ligand Class: For unprotected indoles, Ph-PHOX or ZhaoPhos (ferrocene-based phosphine-thiourea) ligands often outperform standard Bisphosphines (like BINAP) because they utilize a secondary interaction (H-bonding) with the indole N-H, anchoring the substrate.

Phase 2: The "Environment" – Solvents & Additives

Q: I’ve heard "TFE is magic" for indole functionalization. Should I switch my solvent to 2,2,2-Trifluoroethanol?

Diagnostic: TFE is a strong hydrogen-bond donor (HBD). It stabilizes cationic intermediates and can activate electrophiles. However, it can also disrupt the H-bonding network of your chiral catalyst (e.g., CPAs or Thioureas).

Decision Matrix:

  • Use TFE if: You are doing a metal-catalyzed reaction (e.g., Pd or Ir hydrogenation) where the mechanism involves stabilizing a protonated indole species or iminium ion. The TFE boosts reactivity and prevents catalyst poisoning by the basic amine product.

  • Avoid TFE if: You are using an H-bonding organocatalyst (CPA, Thiourea). The solvent will compete with your catalyst for the substrate, washing out the chiral induction. Use non-polar solvents like Toluene or DCM (or CCl4/CHCl3 blends) to maximize the energy difference between the bound and unbound states.

Q: My reaction works well on a 50 mg scale (95% ee), but drops to 80% ee on a 5 g scale. Why?

Diagnostic: This is a classic Heat Transfer & Concentration failure.

  • Exotherm: Friedel-Crafts and Hydrogenations are exothermic. On a larger scale, internal temperature spikes (even by 5°C) can open the higher-energy (non-selective) transition state pathway.

  • Concentration: Higher concentration increases the rate of the non-catalyzed background reaction (which is bimolecular and often second-order overall) relative to the catalyzed pathway.

Protocol:

  • Active Cooling: Do not just use a room temp bath. Use a cryostat set to 0°C or -20°C for the addition phase.

  • Dosing: Add the electrophile (or catalyst) slowly via syringe pump to maintain thermal equilibrium.

Phase 3: The "Verification" – Workup & Analysis

Q: My crude NMR shows a single diastereomer, but after silica column purification, the isolated product is nearly racemic. What happened?

Diagnostic: Chiral indole amines, especially those with C3-quaternary centers or C2-functionalization, are prone to Acid-Catalyzed Racemization or Retro-Mannich reactions on acidic silica gel.

Troubleshooting Protocol:

  • The "2D-TLC" Test: Spot your crude on a TLC plate. Run it. Rotate the plate 90° and run it again. If you see two spots off-diagonal, your compound is decomposing/racemizing on silica.

  • Neutralization: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in Hexanes.

  • Alternative: Switch to Alumina (Neutral) or perform a crystallization directly from the crude mixture.

Standard Operating Procedure (SOP)

Protocol: Ir-Catalyzed Asymmetric Hydrogenation of 2-Substituted Indoles

Target: High-value chiral indoline scaffolds.

1. Catalyst Generation (The "Pre-activation" Step):

  • Reagents:

    
     (1.0 equiv), Chiral Ligand (e.g., (R)-ZhaoPhos, 2.2 equiv).
    
  • Solvent: Anhydrous THF or Toluene (degassed).

  • Procedure: Mix metal and ligand under Ar for 30 mins at RT. Critical: If using a neutral ligand, add a halide scavenger (AgPF6) here and filter off the AgCl precipitate.

2. Reaction Setup:

  • Substrate: 2-Phenylindole (1.0 mmol).

  • Solvent: TFE/DCM (1:1 ratio). Note: TFE is crucial here for turnover.

  • Additive: L-Camphorsulfonic Acid (L-CSA) (10 mol%). Role: Activates the imine tautomer.

  • Conditions: Hydrogen balloon (1 atm) or Autoclave (30 bar) depending on sterics. Stir at RT for 12-24 h.

3. Quench & Analysis:

  • Quench: Add sat. NaHCO3 (aq) immediately to neutralize the acid and prevent product inhibition.

  • Extraction: EtOAc (3x).

  • Ee Determination: Chiral HPLC (e.g., Chiralcel OD-H, Hex/IPA 90:10).

Data & Visualization

Table 1: Solvent Effects on Enantioselectivity (Typical CPA-Catalyzed Indole Alkylation)

Note: Dielectric constant (


) often inversely correlates with ee in H-bond catalysis.
SolventDielectric Const.[1][2][3] (

)
Typical ee (%)Mechanistic Insight
Toluene 2.3892-99% Tight ion-pairing; maximizes H-bond strength.
DCM 8.9385-90%Good solubility; moderate competition.
THF 7.5840-60%Lewis basic oxygen competes for catalyst protons.
MeOH 32.7<10%H-bond network disruption; non-selective solvolysis.
Diagram 1: Troubleshooting Decision Tree for Low ee

G Start Problem: Low Enantiomeric Excess (ee) CheckConv Check Conversion Start->CheckConv LowConv Low Conversion (<20%) CheckConv->LowConv HighConv High Conversion (>80%) CheckConv->HighConv ActiveSpecies Check Catalyst Activation LowConv->ActiveSpecies Racemization Check Racemization HighConv->Racemization Poisoning Substrate/Product Inhibition? Add Acid/Base Additive ActiveSpecies->Poisoning IsProductRacemic Is purified product racemic but crude chiral? Racemization->IsProductRacemic YesRac Purification Issue: Use Neutral Alumina or Crystallization IsProductRacemic->YesRac Yes NoRac Catalyst Selectivity Issue IsProductRacemic->NoRac No SelectivityFix Optimize Catalyst/Conditions NoRac->SelectivityFix Temp Lower Temperature (Check Solubility) SelectivityFix->Temp Sterics Increase Ligand Sterics (e.g., TRIP, SPINOL) SelectivityFix->Sterics Solvent Change Solvent (Non-polar for H-bonding) SelectivityFix->Solvent

Caption: Systematic workflow for isolating the root cause of low enantioselectivity, distinguishing between kinetic issues, thermodynamic failures, and post-reaction racemization.

Diagram 2: Dual H-Bonding Activation Mode (CPA Catalysis)

Mechanism cluster_TS Stereocontrol Mechanism CPA Chiral Phosphoric Acid (Bifunctional Catalyst) Complex Ternary Complex (Transition State) CPA->Complex P=O binds Nucleophile (H-bond acceptor) CPA->Complex P-OH activates Electrophile (H-bond donor) Indole Indole Substrate (Nucleophile) Indole->Complex Electrophile Imine/Electrophile Electrophile->Complex Product Chiral Indole Amine (High ee) Complex->Product Stereoselective Bond Formation

Caption: The "Bifunctional Activation" model where the catalyst simultaneously activates the electrophile and orients the indole nucleophile via H-bonding.

References

  • Ir-Catalyzed Asymmetric Hydrogen

    • Source:Chinese Chemical Society, "Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investig
    • URL:[Link]

  • Chiral Phosphoric Acid Catalysis & Dual Activ

    • Source:Royal Society of Chemistry, "Chiral phosphoric acid catalyzed asymmetric arylation of indoles via nucleophilic arom
    • URL:[Link]

  • Recent Advances in Enantioselective Synthesis.

    • Source:National Institutes of Health (PMC)
    • URL:[Link]

  • Atroposelective Amin

    • Source:MDPI, "Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Form
    • URL:[Link]

  • Racemiz

    • Source:PubMed, "Enantioseparation and racemiz
    • URL:[Link]

Sources

Preventing oxidation of indole amines during extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the stability of your target analytes is paramount to generating reliable and reproducible data. This guide provides in-depth technical advice and field-proven protocols for preventing the oxidation of indole amines during extraction procedures.

The Challenge: Understanding Indole Amine Instability

Indole amines, a class of compounds including crucial neurotransmitters like serotonin and melatonin, as well as psychoactive molecules like psilocin, are notoriously susceptible to degradation. Their core chemical feature, the indole ring, is an electron-rich aromatic system, making it a prime target for oxidation. This process can be initiated by atmospheric oxygen, enzymatic activity, light exposure, and the presence of metal ions.[1]

Oxidative degradation not only leads to a loss of the target analyte, resulting in inaccurate quantification, but can also generate interfering byproducts. For instance, the oxidation of psilocin is visually apparent as it forms blue-hued quinoid products, a clear indicator of sample degradation.[1] Understanding the underlying mechanisms is the first step toward effective prevention.

Mechanism of Oxidative Degradation

The oxidation of the indole nucleus is a complex process. It is often initiated by the attack of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), on the electron-rich double bond between the C2 and C3 positions of the indole ring.[2][3] This initial attack can lead to the formation of unstable radical intermediates, which then react readily with molecular oxygen to form peroxy radicals.[4][5] These intermediates can subsequently rearrange, cleave, or polymerize, leading to a variety of degradation products and a loss of the original molecule.

cluster_main Simplified Indole Amine Oxidation Pathway Indole Indole Amine (e.g., Serotonin, Psilocin) Radical Indole Radical Intermediate Indole->Radical H abstraction or e- transfer ROS Initiators (O₂, Light, Metal Ions, Enzymes) ROS->Indole Attack on C2=C3 bond Peroxy Peroxy Radical Radical->Peroxy + O₂ Degradation Degradation Products (e.g., Quinoids, Cleavage Products) Peroxy->Degradation Rearrangement & Polymerization

Caption: Simplified pathway of indole amine oxidation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of indole amines.

Q1: My sample extract (especially from Psilocybe mushrooms) is turning blue/dark. What's happening and how can I stop it?

A: The blue coloration is a classic sign of psilocin oxidation, forming quinoid dyes.[1] This indicates that the indole moiety is being degraded. This process is accelerated by enzymes released during tissue homogenization and exposure to atmospheric oxygen.

  • Immediate Cause: Cellular decompartmentalization during sample preparation (e.g., chopping or grinding) exposes psilocin to oxidative enzymes and air.[1]

  • Troubleshooting Steps:

    • Minimize Mechanical Damage: When working with fresh tissue, minimize excessive chopping. Paradoxically, extracting larger pieces can sometimes yield better results than finely minced tissue, as it reduces enzymatic browning.[1]

    • Work Quickly & On Ice: Perform all homogenization and extraction steps on ice and as quickly as possible to reduce enzymatic activity.

    • Use an Acidified Solvent: Immediately homogenize the sample in a pre-chilled, acidified extraction solvent (e.g., methanol or ethanol with 0.1-5% acetic acid).[6] The acidic pH denatures many oxidative enzymes and protonates the indole amine, making it less susceptible to oxidation.[7]

    • Inert Atmosphere: If practical, purging your sample tubes with an inert gas like argon or nitrogen before and after adding the solvent can displace oxygen and significantly reduce oxidation.

Q2: Analyte recovery is low and inconsistent between samples. What are the likely culprits?

A: Low and variable recovery is often a multi-factorial problem stemming from degradation, inefficient extraction, or both.

  • Potential Causes & Solutions:

    • Oxidation: This is the most common cause. Ensure you are using a comprehensive stabilization strategy. Are you using an antioxidant cocktail in your collection and extraction solutions? (See Section 5).

    • Sub-optimal pH: The stability and solubility of indole amines are highly pH-dependent.[7][8] While acidic conditions are generally protective during extraction, ensure the final pH is compatible with your downstream analysis (e.g., HPLC, MS). A pH range of 6.0 to 7.5 is often recommended for the storage of solutions.[8]

    • Temperature: Avoid elevated temperatures at all stages. Thermal degradation is a significant factor.[9][10] If using techniques like sonication, perform it in an ice bath. Store all extracts at -20°C or, preferably, -80°C immediately after preparation.[11][12]

    • Light Exposure: Indole amines can be photosensitive.[1] Work in a shaded area or use amber-colored tubes to protect samples from light, especially during long incubation or extraction steps.

    • Repeated Freeze-Thaw Cycles: Avoid them. Aliquot your extracts into single-use volumes before freezing to prevent degradation that occurs with each thaw cycle.[12]

Q3: I'm using sodium metabisulfite as an antioxidant, but my results haven't improved. Why might this be?

A: While sodium metabisulfite is a common antioxidant, its effectiveness is context-dependent, and it can sometimes be problematic.[13]

  • Mechanism: It works by releasing sulfur dioxide, which is a potent reducing agent.[13]

  • Potential Issues:

    • pH-Dependent Efficacy: The protective effect can be lost in certain pH ranges. In solutions with a pH greater than 4.0, metabisulfite can sometimes degrade epinephrine (a related amine) more rapidly than if no antioxidant were present.[14]

    • Adduct Formation: Sulfites can react with certain analytes to form sulfonic acid derivatives, which may not be biologically active or detectable by your analytical method.[14]

  • Recommendation: Consider switching to or combining with other antioxidants. A combination of Ascorbic Acid (as a primary antioxidant) and EDTA (as a chelating agent) is often a more robust and reliable strategy.[15][16]

Q4: Can I prepare my antioxidant stock solutions in advance?

A: It depends on the antioxidant.

  • Ascorbic Acid: Solutions of ascorbic acid are themselves prone to oxidation, especially when not stored properly. It is highly recommended to prepare fresh solutions daily. If you must store it, prepare a concentrated stock, protect it from light in an amber vial, purge with inert gas, and store at -20°C for no more than a few days.

  • EDTA: EDTA solutions are very stable and can be prepared in advance and stored at room temperature.

  • Sodium Metabisulfite: These solutions are also best when prepared fresh, as the sulfur dioxide can outgas over time, reducing the solution's potency.

Best Practices & Protocols

Protocol: Preparation of a Stabilizing Antioxidant Cocktail

This protocol describes the preparation of a 10X antioxidant cocktail that can be added to collection tubes, homogenization buffers, and extraction solvents.

Materials:

  • Ascorbic Acid (ACS grade or higher)

  • Disodium EDTA (Ethylenediaminetetraacetic acid)

  • Ultrapure Water

Procedure:

  • To prepare 10 mL of 10X Antioxidant Cocktail:

  • Weigh out 40 mg of Ascorbic Acid.

  • Weigh out 10 mg of Disodium EDTA.

  • Add to ~8 mL of ultrapure water in a 15 mL conical tube.

  • Vortex thoroughly until both components are fully dissolved.

  • Adjust the final volume to 10 mL with ultrapure water.

  • This solution must be prepared fresh daily for optimal performance.

  • Usage: Add 1 part of this 10X cocktail to 9 parts of your solvent or buffer (e.g., 100 µL of cocktail into 900 µL of solvent) for a 1X final concentration.

Protocol: Stabilized Extraction of Indole Amines from Tissue

This generalized protocol highlights the critical steps for preventing oxidation during extraction.

cluster_workflow Stabilized Indole Amine Extraction Workflow cluster_details Start 1. Sample Collection Step1 2. Add to tube with 1X Antioxidant Cocktail Start->Step1 Step2 3. Snap Freeze (Liquid N₂ or -80°C) Step1->Step2 Step3 4. Weigh Frozen Sample Step2->Step3 Step4 5. Homogenize on ice in pre-chilled acidified solvent (+ 1X Antioxidant Cocktail) Step3->Step4 Step5 6. Vortex / Sonicate (in ice bath) Step4->Step5 Critical Stabilization Step Step6 7. Centrifuge at 4°C Step5->Step6 Step7 8. Collect Supernatant (in amber tubes) Step6->Step7 Step8 Step8 Step7->Step8 End 9. Store at -80°C or Proceed to Analysis Step8->End

Caption: Key workflow steps for a stabilized extraction.

Antioxidant Selection Guide

Choosing the right antioxidant—or combination—is critical. The table below summarizes the mechanisms and recommended concentrations of common stabilizers.

StabilizerMechanism of ActionTypical Final ConcentrationProsCons
Ascorbic Acid Reducing Agent / Oxygen Scavenger. Directly reduces oxidizing species.[14]0.1 - 0.4 mg/mL (1-2 mM)Highly effective, readily available, inexpensive.Unstable in solution; must be prepared fresh. Can interfere with some colorimetric assays.[17][18]
EDTA Chelating Agent. Sequesters metal ions (Fe²⁺, Cu²⁺) that catalyze oxidative reactions.[15]0.1 - 1.0 mg/mL (0.3-2.7 mM)Very stable in solution. Highly effective when metal-catalyzed oxidation is a concern.Does not scavenge free radicals directly. Can act as a pro-oxidant in high concentrations without an accompanying acid.
Sodium Metabisulfite Reducing Agent. Releases SO₂, which scavenges oxygen.[13]0.1 - 1.0 mg/mLPotent reducing agent.[19]Can form adducts with analytes. Efficacy is pH-dependent and can cause degradation in some conditions.[14]
Acidification (e.g., Acetic, Formic, Citric Acid) pH Control. Denatures oxidative enzymes and protonates the indole amine, increasing stability.[7]pH 3 - 6Very effective at inhibiting enzymatic degradation. Increases solubility of many indole amines.Extreme pH can cause hydrolysis. May need to be neutralized before downstream analysis.

Expert Recommendation: For most applications, a synergistic combination of Ascorbic Acid + EDTA in an acidified solvent provides the most comprehensive protection against the primary drivers of indole amine degradation.

References

  • MilliporeSigma. (n.d.). Quantification of Psilocybin and Psilocin in magic mushrooms. MilliporeSigma.
  • PMC. (n.d.). The Complete Reaction Mechanism of Indoleamine 2,3-Dioxygenase as Revealed by QM/MM Simulations. PMC.
  • ACP. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP.
  • CRITICAL CONSULTING LLC. (2021, September 9). Stability of tryptamines in Psilocybe cubensis mushrooms. CRITICAL CONSULTING LLC.
  • ProQuest. (n.d.). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ProQuest.
  • ACP. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. ACP.
  • Benchchem. (n.d.). Application Notes and Protocols for Salivary Melatonin Detection by Radioimmunoassay. Benchchem.
  • PMC. (2025, March 7). Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications. PMC.
  • ResearchGate. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ResearchGate.
  • Salimetrics. (n.d.). Collecting Salivary Melatonin. Salimetrics.
  • MDPI. (2022, June 2). Optimization through a Box–Behnken Experimental Design of the Microwave-Assisted Extraction of the Psychoactive Compounds in Hallucinogenic Fungi (Psylocibe cubensis). MDPI.
  • AACR Journals. (2010, April 8). Measuring Serum Melatonin in Epidemiologic Studies. AACR Journals.
  • Thermo Fisher Scientific. (n.d.). Human Melatonin ELISA Kit. Thermo Fisher Scientific.
  • Cloud-Clone Corp. (n.d.). Mini Samples ELISA Kit for Melatonin (MT). Cloud-Clone Corp.
  • Oregon.gov. (2020, October 15). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Oregon.gov.
  • (2025, August 6). Photostability of epinephrine - The influence of bisulfite and degradation products.
  • Benchchem. (n.d.). optimizing pH for 3-Indoleacetonitrile stability and activity. Benchchem.
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Annex Publishers. (2024, December 30). Sodium Metabisulfite as a Food Additive: Mechanisms of Action and Health Implications. Annex Publishers.
  • PubMed. (2015, August 15). The molecular mechanisms of sodium metabisulfite on the expression of K ATP and L-Ca2+ channels in rat hearts. PubMed.
  • PMC. (2016, January 18). Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation. PMC.
  • Scribd. (n.d.). EDTA's Role in Ascorbic Acid Preservation. Scribd.
  • PMC. (n.d.). Sodium metabisulfite-induced changes on testes, spermatogenesis and epididymal morphometric values in adult rats. PMC.
  • PMC. (2022, January 13). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC.
  • (2024, February 15). A Comprehensive Study of Stress Degradation Pathways of Ascorbic Acid to Standardize Flavonoids-Related Impurities Derived from.
  • Semantic Scholar. (1959, August 1). Inhibition of oxidation of ascorbic acid by EDTA. Semantic Scholar.

Sources

Technical Support Center: Scale-Up of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the critical bottlenecks encountered during the multikilogram scale-up of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine. Synthesizing this fluorinated tryptamine analog presents unique challenges: the electron-withdrawing nature of the C4-fluorine alters indole regioselectivity, while the reductive amination step introduces severe thermal and safety hazards at scale.

This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to ensure process safety, high yield, and high purity.

Process Workflow Visualization

G N1 4-Fluoroindole (Starting Material) N2 Regioselective C3-Acylation N1->N2 MeMgBr, ZnCl2 N3 3-Acetyl-4- fluoroindole N2->N3 AcCl, <5°C N4 Catalytic Reductive Amination N3->N4 NH3/H2 N5 1-(4-Fluoro-1H-indol- 3-yl)ethan-1-amine N4->N5 Ru-Catalyst

Synthetic workflow for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine highlighting key scale-up steps.

Section 1: C3-Acylation Regioselectivity & Exotherm Control

FAQ 1.1: Why do we observe significant N1-acylation instead of the desired C3-acylation during the initial step?

  • Causality: The fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I) and introduces steric hindrance. This reduces the nucleophilicity of the C3 position compared to an unsubstituted indole. Under standard kinetic conditions, electrophiles will attack the more accessible N1 position.

  • Solution: Shift the reaction to thermodynamic control or use a directing metalate. Utilizing a Grignard reagent (e.g., methylmagnesium bromide) combined with zinc chloride forms an indolylzinc complex. This intermediate tightly coordinates the acyl chloride, directing the electrophilic attack exclusively to the C3 position, bypassing the steric and electronic deactivation caused by the C4-fluorine[1].

FAQ 1.2: How do we manage the violent exotherm during the addition of acetyl chloride on a 10 kg scale?

  • Causality: Grignard-mediated acylations are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases drastically, leading to inadequate heat dissipation. This can cause solvent boiling, dangerous pressure spikes, and degradation of the indole core.

  • Solution: Implement a self-validating dosed-addition protocol. The acylating agent must be diluted in anhydrous solvent and added via a mass-flow controller linked to a cascaded temperature control system.

Self-Validating Protocol A: Regioselective C3-Acylation of 4-Fluoroindole

  • Preparation: Charge a dry, nitrogen-purged reactor with 4-fluoroindole (1.0 eq) and anhydrous THF (10 L/kg). Cool the jacket to 0°C.

  • Metalation: Slowly dose MeMgBr (3M in diethyl ether, 1.1 eq) maintaining internal temp <5°C.

    • Validation Check: Evolution of methane gas must be observed and monitored via a mass flow meter. Stir for 30 mins once gas evolution ceases.

  • Transmetalation: Add anhydrous ZnCl2 (1.1 eq) in THF. Stir for 1 hour at 0°C[1].

  • Acylation: Dose acetyl chloride (1.2 eq) over 4 hours.

    • Validation Check: The reaction is complete when in-process HPLC shows <1% remaining 4-fluoroindole.

  • Quench: Quench carefully into cold saturated aqueous NH4Cl (maintaining <15°C). Extract, dry, and crystallize the resulting 3-acetyl-4-fluoroindole from EtOAc/Heptane.

Section 2: Reductive Amination Scale-Up Hazards

FAQ 2.1: During multikilogram scale-up of the reductive amination using cyanoborohydride, we are seeing dangerous pressure spikes and thermal runaways. How can we mitigate this?

  • Causality: Reductive aminations utilizing sodium cyanoborohydride (NaBH3CN) or sodium borohydride generate hydrogen gas and can release highly toxic hydrogen cyanide (HCN) during aqueous workup[2]. On scale, delayed exotherms and mass transfer limitations cause severe thermal runaways.

  • Solution: Transition to a direct catalytic reductive amination using a Ruthenium-based catalyst (e.g., Ru-BINAP) with ammonia (or ammonium acetate) and H2 gas. This completely eliminates stoichiometric borohydride hazards, prevents HCN generation, and produces water as the only stoichiometric byproduct[3].

FAQ 2.2: How do we prevent over-alkylation (formation of secondary/tertiary amines) during the reductive amination step?

  • Causality: The primary amine product (1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine) is often more nucleophilic than the bulk ammonia source. As the reaction progresses, the newly formed primary amine competes with ammonia to react with the unreacted 3-acetyl-4-fluoroindole, forming unwanted dimeric secondary amines.

  • Solution: Maintain a high molar excess of the ammonia source (e.g., 10 equivalents of NH4OAc). Additionally, incorporating a Brønsted acid additive accelerates the formation of the primary imine intermediate and minimizes the inhibitory effect of N-containing species on the metal catalyst, driving the reaction exclusively toward the primary amine[3].

Self-Validating Protocol B: Catalytic Reductive Amination

  • Preparation: In a high-pressure Hastelloy autoclave, charge 3-acetyl-4-fluoroindole (1.0 eq), ammonium acetate (10.0 eq), and Ru-BINAP catalyst (0.1 mol%) in anhydrous methanol (8 L/kg).

  • Purge: Seal the autoclave. Purge with Nitrogen (3x 50 psi), then with Hydrogen (3x 50 psi).

  • Reaction: Pressurize with H2 to 30 bar. Heat the internal temperature to 60°C.

    • Validation Check: Monitor H2 uptake via the pressure drop in the ballast tank. The reaction is complete when H2 consumption ceases (typically 8-12 hours).

  • Workup: Cool to 20°C, vent H2 safely, and purge with N2. Filter the catalyst through a Celite pad. Concentrate the filtrate and perform an acid-base extraction to isolate the pure primary amine.

Section 3: Quantitative Data Summaries

Table 1: Scale-up Reaction Parameters and Yield Optimization Data

ParameterLab Scale (10g)Pilot Scale (1kg)Commercial Scale (10kg+)Key Observation / Causality
Acylation Temp 0°C to 20°C-5°C to 5°C-10°C to 0°CStricter temp control at scale prevents N1-acylation and tar formation.
Acylation Yield 85%82%84%ZnCl2 transmetalation maintains high regioselectivity across all scales[1].
RedAm Reagent NaBH3CN / NH4OAcRu-BINAP / H2Ru-BINAP / H2Switch from borohydride to H2 eliminates HCN risk and thermal runaway[2].
RedAm Pressure Atmospheric20 bar H230 bar H2Higher pressure required at scale to overcome gas-liquid mass transfer limits.
Primary Amine Purity 92% (8% dimer)98% (<1% dimer)99% (<0.5% dimer)High NH3 excess and Brønsted acid in the Ru-system suppresses over-alkylation[3].
Section 4: Purification and Isolation

FAQ 4.1: The final product is an oil that degrades over time. How do we stabilize it for storage?

  • Causality: Freebase tryptamines, especially those with electron-rich indole rings, are highly susceptible to air oxidation and auto-polymerization.

  • Solution: Convert the freebase amine into a stable crystalline salt. Dissolve the freebase in ethanol and add 1.0 equivalent of a pharmaceutical-grade acid (e.g., HCl, fumaric acid, or tartaric acid). The resulting salt can be isolated via anti-solvent crystallization (using heptane or MTBE), yielding a bench-stable solid suitable for long-term storage and formulation[4].

References
  • [2] Title: Multkilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • [1] Title: Peripherally Selective Cannabinoid 1 Receptor (CB1R) Agonists for the Treatment of Neuropathic Pain Source: PMC - NIH URL:[Link]

  • [4] Title: US7851617B2 - Indole derivatives Source: Google Patents URL:

  • [3] Title: Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia Source: ResearchGate URL:[Link]

Sources

Minimizing side reactions in 4-fluoro indole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 4-Fluoroindole Functionalization Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic hurdles and side reactions encountered when functionalizing the 4-fluoroindole scaffold.

The presence of a fluorine atom at the C4 position exerts a dual electronic effect (inductive withdrawal and resonance donation) while creating a highly specific steric environment near the C3 and C5 positions. Understanding the causality behind these molecular interactions is the key to preventing decomposition, bis-addition, and off-target functionalization.

Part 1: Troubleshooting FAQs

Q1: Why does my 4-fluoroindole decompose during base-mediated functionalization (e.g., reverse deuterium exchange)? Causality: The unprotected N-H group of 4-fluoroindole renders the electron-rich pyrrole ring highly susceptible to oxidation and subsequent polymerization under strongly basic conditions (such as K₂CO₃). The highly electronegative C4-fluorine atom alters the electron density distribution, exacerbating instability when the nitrogen is deprotonated. Solution: Masking the N-H with a robust protecting group (e.g., N-Boc or N-dimethylamide) prevents deprotonation and stabilizes the indole core, allowing functionalization to proceed without decomposition 1.

Q2: How can I prevent bis-addition during direct C3-alkylation of 4-fluoroindole? Causality: The C3 position of the indole core is inherently nucleophilic. Once mono-alkylated, the intermediate can sometimes undergo a second alkylation if the electrophile is highly reactive. However, 4-substituted indoles benefit from a unique steric shielding effect provided by the C4-fluorine atom, which naturally impedes the approach of a second electrophile. Despite this, high thermal energy can overcome this steric barrier. Solution: Strict temperature control is critical. Performing the reaction at exactly 110 °C—rather than standard reflux temperatures—maximizes the steric resilience provided by the C4-fluorine, affording a clean mono-alkylated product and completely suppressing bis-addition 2.

Q3: Why am I observing low yields and high off-target borylation in Ni-catalyzed dearomative arylboration of 4-fluoroindoles? Causality: During the migratory insertion step of dearomative arylboration, the metal center must closely approach the C3 position. The C4-fluorine atom creates significant steric repulsion, slowing down the dearomatization pathway. Consequently, competitive side reactions, such as Miyaura borylation of the aryl halide, outcompete the desired pathway. Solution: Modulate the electronic properties of the indole. Switching from a standard N-Boc protecting group to an N-dimethylamide group increases the nucleophilicity of the indole core, accelerating the dearomatization rate so that it successfully outcompetes the side reactions [[3]]().

Part 2: Workflow Diagnostics & Logic

TroubleshootingLogic Start 4-Fluoroindole Functionalization Issue Decomp Decomposition in Base? Start->Decomp BisAdd Bis-addition at C3? Start->BisAdd LowYield Low Yield in Dearomatization? Start->LowYield Protect Protect N-H (e.g., N-Boc, N-DMA) Decomp->Protect Yes Temp Optimize Temp (Strictly 110 °C) BisAdd->Temp Yes Tune Tune N-Protecting Group (Switch Boc to DMA) LowYield->Tune Yes

Decision logic for troubleshooting 4-fluoroindole functionalization side reactions.

ReactionPathway Indole 4-Fluoroindole Intermediate C3-Alkylated Intermediate Indole->Intermediate Base/Oxidant Electrophile Electrophile (Alcohol/Aldehyde) Electrophile->Intermediate Product Mono-Alkylated Product (Target) Intermediate->Product Controlled Temp (110 °C) SideProduct Bis-Addition Product (Side Reaction) Intermediate->SideProduct Excess Reagent High Temp (>110 °C)

Mechanistic pathway of C3-alkylation versus bis-addition side reactions.

Part 3: Quantitative Data Summary

Reaction TypeSubstrateReagents & ConditionsPrimary Side ReactionMitigation StrategyOptimized Outcome
C2-Deuteration Unprotected 4-fluoroindolePd(OAc)₂, K₂CO₃DecompositionPre-protect N-H (e.g., N-Boc)High D-incorporation, no decomposition
C3-Alkylation 5-Bromo-4-fluoroindoleCs₂CO₃/oxone®, >120 °CBis-addition at C3Strict temperature control (110 °C)44% yield, clean mono-addition
Dearomative Arylboration N-Boc-4-fluoroindoleNi(DME)Cl₂, B₂pin₂Miyaura borylationSwitch to N-DimethylamideIncreased dearomatization rate

Part 4: Self-Validating Experimental Protocols

Protocol 1: Metal-Free C3-Alkylation of 4-Fluoroindole

Objective: Achieve clean mono-alkylation while preventing bis-addition.

  • Step 1: Reagent Assembly. Combine 5-bromo-4-fluoroindole (1.0 equiv), heteroaryl alcohol (3.0 equiv), Cs₂CO₃ (1.1 equiv), and oxone® (10 mol%) in xylenes (2 M).

    • Validation Checkpoint 1: Ensure the mixture is thoroughly degassed under N₂. The suspension should be visually uniform before heating.

  • Step 2: Controlled Heating. Heat the reaction mixture strictly to 110 °C. Do not exceed this temperature, as thermal override of the C4-fluorine steric shield will trigger bis-addition.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc) every 4 hours. The reaction is validated when the mono-alkylation product spot dominates, and no lower-Rf bis-addition spot is detected.

  • Step 3: Isolation and Verification. Cool to room temperature, filter through Celite, and concentrate.

    • Validation Checkpoint 3: Perform a crude ¹H NMR. The protocol is successful if the integration of the newly installed methylene protons matches the C2-H proton (1:1 ratio), confirming exclusive mono-alkylation [[2]]().

Protocol 2: Programmable C2-Deuteration of 4-Fluoroindole

Objective: Achieve high deuterium incorporation without base-induced decomposition.

  • Step 1: N-Protection. Protect the 4-fluoroindole N-H with a Boc group using standard Boc₂O/DMAP conditions prior to deuteration.

    • Validation Checkpoint 1: Confirm complete protection via LC-MS; the mass should shift by +100 m/z, and the free N-H stretch (~3400 cm⁻¹) should be absent in IR.

  • Step 2: Pd-Catalyzed H/D Exchange. React the N-Boc-4-fluoroindole (0.4 mmol) with Pd(OAc)₂ (10 mol%), NaOAc (0.6 mmol), and CD₃CO₂D/dioxane at 120 °C for 16 h.

    • Validation Checkpoint 2: Take an aliquot for ¹H NMR. The disappearance of the C2-H singlet (typically around 7.2 ppm) validates successful deuterium incorporation.

  • Step 3: Mild Deprotection (Optional). If the free N-H is required, carefully treat with K₂CO₃ in MeOH/H₂O at 80 °C.

    • Validation Checkpoint 3: Monitor closely by TLC. Because the deuteration is already complete, the base exposure time should be minimized to prevent late-stage decomposition of the deprotected product 1.

References

  • Programmable Deuteration of Indoles via Reverse Deuterium Exchange. ACS Publications. URL:[Link]

  • Direct C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free. ChemRxiv. URL:[Link]

  • Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. PMC. URL:[Link]

Sources

Technical Support Center: Purification of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-FL-004 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are attempting to purify 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine . This molecule presents a dual challenge in chromatography:

  • Primary Amine Functionality: The basic amine (

    
    ) will interact strongly with acidic silanols (
    
    
    
    ) on standard silica gel, leading to severe peak tailing (streaking) and irreversible sample loss.
  • Benzylic Position Sensitivity: Unlike standard tryptamine (where the amine is two carbons away), your amine is on the carbon directly attached to the indole ring (the 1-position of the ethyl chain). This "benzylic-like" position is susceptible to elimination (forming vinyl indoles) or oxidation under acidic conditions or excessive heat.

The Golden Rule: You must neutralize the silica surface or use a non-acidic stationary phase. Do not run this compound on untreated silica gel with standard solvents (e.g., Hexane/EtOAc) alone.

Module 1: Method Selection & Troubleshooting Logic

Before starting, use this logic flow to determine the correct purification strategy based on your available resources and sample behavior.

PurificationLogic Start Start: Crude 4-Fluoro-Indole Amine CheckPhase Do you have Amine-Functionalized Silica (NH2-Silica)? Start->CheckPhase YesNH2 Use NH2-Silica (Method B) CheckPhase->YesNH2 Yes NoNH2 Do you have C18 (Reverse Phase)? CheckPhase->NoNH2 No YesC18 Use C18 w/ Buffer (Method C) NoNH2->YesC18 Yes NoC18 Must use Standard Silica NoNH2->NoC18 No StdSilica Standard Silica requires Base Modifier NoC18->StdSilica ModifierChoice Choose Modifier Strategy StdSilica->ModifierChoice TEA Triethylamine (TEA) Best for Hexane/EtOAc ModifierChoice->TEA Ammonia Ammonium Hydroxide (NH4OH) Best for DCM/MeOH ModifierChoice->Ammonia

Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase system based on laboratory inventory.

Module 2: Detailed Protocols

Method A: Standard Silica with Base Modifiers (Most Common)

Use this if you only have standard silica gel cartridges/glass columns.

The Science: Silica gel is acidic (


). Without a base, your amine protonates (

), ion-pairs with silanols, and "sticks." Adding a base (TEA or

) acts as a sacrificial shield, saturating the silanols so your product can elute freely [1, 2].
Protocol A1: The DCM/MeOH/NH4OH System

Best for polar, poorly soluble crude mixtures.

  • Mobile Phase Preparation:

    • Prepare a stock solution of DCM:MeOH:NH4OH (90:9:1) .

    • Note: Use concentrated aqueous ammonium hydroxide (28-30%). It is miscible in this ratio.

  • Equilibration:

    • Flush the column with 3 Column Volumes (CV) of the mobile phase before loading the sample. This pre-saturates the silica.

  • Gradient:

    • Start: 100% DCM.

    • Ramp: 0% to 10% MeOH (containing 1%

      
      ).
      
    • Caution: Do not exceed 15-20% MeOH on silica, or dissolved silica may contaminate your product [4].

Protocol A2: The Hexane/EtOAc/TEA System

Best for cleaner, more lipophilic crude mixtures.

  • Mobile Phase:

    • Solvent A: Hexane + 1% Triethylamine (TEA).

    • Solvent B: Ethyl Acetate + 1% Triethylamine (TEA).

  • Pre-treatment (Critical):

    • Flush column with Solvent A to neutralize acidity.

  • Elution:

    • Run standard gradient (e.g., 0-50% B).

    • Post-Run: You must rotovap thoroughly or use a high-vacuum pump to remove the TEA (b.p. 89°C) from your oil/solid.

Method B: Amine-Functionalized Silica (Recommended)

Use this for sensitive compounds to avoid strong base additives.

The Science: The silica surface is bonded with propyl-amine groups. This creates a basic surface that repels your amine product (preventing tailing) and eliminates the need for messy liquid modifiers [3].

  • Stationary Phase: KP-NH (Biotage) or RediSep Amine (Teledyne).

  • Solvents: Hexane / Ethyl Acetate (No TEA needed).

  • Gradient:

    • Indoles typically elute faster on NH-silica than standard silica. Start with a shallower gradient (e.g., 0-30% EtOAc).

  • Advantage: Protects the 4-fluoro-indole core from acid-catalyzed decomposition.

Module 3: Troubleshooting FAQs

Q1: My sample is turning brown/pink on the column. Why?

Diagnosis: Oxidative decomposition (Halo-indole effect). Root Cause: Indoles are electron-rich and prone to oxidation. 4-Fluoroindoles are slightly more stable than 5-methoxy derivatives but still sensitive. Acidic silica accelerates this oxidation. Solution:

  • Speed is key: Do not leave the compound on the column overnight.

  • Inert Gas: If using flash systems, use Nitrogen (

    
    ) instead of compressed air to drive the flow.
    
  • Switch Method: Move to Method B (Amine Silica) to eliminate the acidic surface entirely.

Q2: The product is "streaking" (eluting over 20+ fractions).

Diagnosis: Inadequate silanol blocking. Fix:

  • If using Method A1 , increase

    
     slightly or ensure your MeOH stock is fresh (ammonia evaporates).
    
  • Check Loading: You may have overloaded the column. For amines on silica, load <1% of the silica weight (e.g., <40mg on a 4g column) unless you use a modifier [5].

Q3: My compound precipitates when I add the mobile phase.

Diagnosis: Solubility mismatch. Fix: Use the Dry Loading technique.[1][2]

  • Dissolve crude in minimal MeOH/DCM.

  • Add Celite (diatomaceous earth) or Silica (ratio 1:3 sample:sorbent).

  • Evaporate to a free-flowing powder.

  • Load this powder into a solid load cartridge (SLS) or on top of the column bed.

  • Why? This prevents the "solvent shock" precipitation at the column head which causes band broadening [6].

Module 4: Comparative Data

FeatureStandard Silica (No Modifier)Silica + TEA/NH4OHAmine-Silica (NH2)C18 (Reverse Phase)
Separation Quality Poor (Tailing)GoodExcellent Excellent
Sample Stability Low (Acidic)Medium (Basic)High (Neutral/Basic) High (Neutral)
Solvent System Hex/EtOAcDCM/MeOH/BaseHex/EtOAcWater/Acetonitrile
Post-Process Easy EvapRequires Base RemovalEasy Evap Lyophilization req.
Recommendation AVOID Standard Preferred Alternative

References

  • Teledyne ISCO. (2012).[3] Purification of primary amines using RediSep C-18 reversed phase column. Application Note AN54. Link

  • Biotage. (2023).[4][5] Is there an easy way to purify organic amines? The Flash Purification Blog. Link

  • Teledyne ISCO. (2010).[6] Method Development Strategies for Amine Bonded Phase Columns.Link

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.Link

  • BenchChem. (2025).[7] Technical Support Center: Purification of Bulky Amines by Chromatography.[7]Link[7]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[3][5][8]Link

Sources

Resolving hygroscopic issues with fluorinated tryptamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Materials.

Topic: Resolving Hygroscopic Issues with Fluorinated Tryptamine Salts Ticket ID: #TRP-F-HYGRO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Researchers working with fluorinated tryptamines (e.g., 5-F-DMT, 4-F-MiPT, 6-F-DET) frequently encounter rapid deliquescence—where the crystalline salt absorbs atmospheric moisture until it dissolves into a viscous oil. This is not merely a handling nuisance; it compromises stoichiometric accuracy in biological assays and accelerates oxidative degradation (N-oxide formation).

While Hydrochloride (HCl) is the default salt for synthesis, it is often the wrong choice for fluorinated indoles. The high lattice energy of HCl salts is frequently disrupted by the electron-withdrawing nature of fluorine, leading to metastable polymorphs that eagerly coordinate water to stabilize the crystal lattice.

This guide provides a root-cause analysis and a definitive remediation protocol to transition from unstable hygroscopic salts to stable, crystalline forms.

Module 1: Diagnostic & Assessment

Q: How do I quantitatively confirm if my weighing errors are due to hygroscopicity?

A: Visual inspection is insufficient. You must determine the Critical Relative Humidity (CRH) . If you do not have access to a Dynamic Vapor Sorption (DVS) instrument, use the Gravimetric Stress Test .

Protocol: Gravimetric Stress Test
  • Dry Reference: Dry 100 mg of the salt in a vacuum desiccator (

    
    ) over 
    
    
    
    for 24 hours. Record Mass (
    
    
    ).
  • Exposure: Place the sample in an open vial within a chamber controlled at 60% RH (saturated NaBr solution creates ~58% RH) for 4 hours.

  • Measurement: Weigh immediately (

    
    ).
    
  • Calculation:

    
    
    
% Mass GainClassificationAction Required
< 0.2%Non-hygroscopicNo action. Standard storage.
0.2% – 2.0%Slightly hygroscopicStore with desiccant.
2.0% – 15.0%HygroscopicImmediate Salt Exchange Recommended.
> 15.0% (or liquid)DeliquescentCritical Failure. Material is unsuitable for use.

Module 2: The Chemistry of Remediation (Salt Selection)

Q: Why is the HCl salt failing, and what is the superior alternative?

A: The failure is thermodynamic. Fluorine is highly electronegative. When substituted on the indole ring (positions 4, 5, 6, or 7), it exerts an inductive electron-withdrawing effect. While this improves metabolic stability by blocking P450 oxidation sites, it slightly lowers the pKa of the side-chain amine and alters the dipole moment of the indole.

  • The HCl Problem: Chloride ions (

    
    ) are small, spherical, and hard charge carriers. In fluorinated tryptamines, the crystal packing is often inefficient, leaving "voids" in the lattice. Water molecules, being small and polar, enter these voids to bridge the gap between the cation and anion, leading to hydrate formation and eventual deliquescence [1].
    
  • The Organic Acid Solution: Large, planar dicarboxylic acids (Fumaric, Maleic, Succinic) engage in both ionic bonding (with the amine) and

    
     stacking (with the indole ring). This creates a dense, interlocked 3D framework that physically excludes water molecules [2].
    

Recommendation: Switch to Fumarate or Hemifumarate salts. Fumaric acid is the "Gold Standard" for tryptamines due to its planar geometry and ability to form hydrogen-bond networks that stabilize the indole NH [3].

Visualization: The Hygroscopicity Decision Tree

G Start Issue: Wet/Oily Salt CheckType Identify Salt Counter-ion Start->CheckType IsHCl Is it HCl / HBr? CheckType->IsHCl Inorganic IsOrganic Is it Fumarate/Tartrate? CheckType->IsOrganic Organic Action1 CRITICAL: Perform Salt Metathesis (Target: Fumarate) IsHCl->Action1 Yes (High Risk) Action2 Check Stoichiometry (Mono vs Hemi) IsOrganic->Action2 Yes Action3 Recrystallize (Solvent: IPA/Acetone) Action2->Action3 Poor Crystal Quality Action4 Use Glovebox/Argon Only Action2->Action4 Intrinsically Unstable

Figure 1: Decision logic for addressing hygroscopic failure in tryptamine salts.

Module 3: Remediation Protocol (Salt Metathesis)

Q: How do I convert my wet fluorinated tryptamine HCl into a stable Fumarate?

A: You must perform a "Freebase and Re-salt" procedure. Do not attempt to wash the HCl salt; it will dissolve.

Protocol: HCl to Fumarate Conversion

Reagents:

  • Target Compound (HCl salt)

  • Sodium Hydroxide (1M NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Fumaric Acid (High Purity)

  • Crystallization Solvent: Anhydrous Acetone or Isopropyl Alcohol (IPA)

Step-by-Step Workflow:

  • Freebasing:

    • Dissolve the hygroscopic HCl salt in minimal water.

    • Add 1M NaOH dropwise until pH > 11. The solution will turn cloudy as the lipophilic freebase precipitates.

    • Extract 3x with DCM.

    • Wash the combined organic layer with Brine (saturated NaCl) to remove trapped water.

    • Dry over Anhydrous Magnesium Sulfate (

      
      ), filter, and rotovap to yield the Freebase Oil .
      
  • Stoichiometric Calculation:

    • Calculate moles of Freebase (

      
      ).
      
    • For Fumarate (1:1) : Use 1.0 molar equivalent of Fumaric acid.

    • For Hemifumarate (2:1) : Use 0.5 molar equivalent of Fumaric acid.

    • Note: Most fluorinated tryptamines crystallize best as 1:1 fumarates.

  • Crystallization (The "Acetone Drop" Method):

    • Dissolve the Freebase in a minimal amount of Acetone (warm if necessary).

    • In a separate beaker, dissolve Fumaric Acid in Hot Acetone (or IPA/MeOH if solubility is low).

    • Slowly add the Acid solution to the Base solution while stirring.

    • Observation: A white precipitate should form immediately.

    • Cool to 4°C for 12 hours.

    • Filter via vacuum filtration and wash with cold acetone.

Visualization: Metathesis Pathway

Metathesis Substrate Hygroscopic HCl Salt (Aq. Solution) Basify Add NaOH (pH > 11) Substrate->Basify Freebase Freebase (Oil) in DCM Basify->Freebase Extraction AcidAdd Add Fumaric Acid (in Acetone) Freebase->AcidAdd Evaporate & Redissolve Product Crystalline Fumarate (Stable Solid) AcidAdd->Product Crystallization

Figure 2: Chemical workflow for converting unstable HCl salts to stable Fumarate forms.

Module 4: Handling & Storage (If Metathesis is Impossible)

Q: I cannot change the salt form due to regulatory or experimental constraints. How do I handle the deliquescent HCl salt?

A: You must treat the material as if it were a pyrophoric liquid. The goal is to break the "Humidity Cycle."

  • Weighing Protocol:

    • Never weigh directly onto weigh paper. Use a tared glass vial with a cap.

    • The "Backfill" Technique: If a glovebox is unavailable, place the bulk container and the target vial in a large Ziploc bag. Flush the bag with Argon gas, seal it, and perform the transfer inside the bag (using it like a crude glove bag).

  • Storage Conditions:

    • Temperature: Store at -20°C. Cold air holds less moisture.

    • Equilibration: Crucial Step. Before opening a stored vial, allow it to warm to room temperature (25°C) for 30 minutes. Opening a cold vial in humid air causes immediate condensation on the salt crystals, triggering deliquescence [4].

  • Desiccant Choice:

    • Use Molecular Sieves (4Å) rather than Silica Gel. Silica gel is reversible; molecular sieves hold water more aggressively at low humidity.

References

  • Gould, P. L. (1986).[1] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Chawla, G., & Bansal, A. K. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). Link

  • Sherwood, A. M., et al. (2020). Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Norbaeocystin, Baeocystin, Norpsilocin, and Aeruginascin. Journal of Natural Products, 83(2), 461–467. (Demonstrates Fumarate stability in tryptamines). Link

  • Global Research Chemicals. (2025). Storage and Handling Tips for Research Chemicals. Safety Guidelines. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific compound hazards.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth predictive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine, a compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document serves as a robust predictive framework for researchers. We will deconstruct the anticipated spectral features, focusing on chemical shifts, multiplicities, and coupling constants. Crucially, this guide presents a direct comparison with the non-fluorinated analog, 1-(1H-indol-3-yl)ethan-1-amine, to objectively quantify and explain the significant spectral perturbations introduced by the C4-fluoro substituent. This comparative approach, grounded in fundamental NMR principles and supported by data from related structures, offers a validated methodology for spectral assignment and structural confirmation.

Introduction: The Role of Fluorine in NMR-Guided Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine into these molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the precise structural characterization of fluorinated indole derivatives is paramount.

¹H NMR spectroscopy is the cornerstone of molecular structure elucidation. For fluorinated compounds, it provides not only proton mapping but also invaluable information through proton-fluorine (¹H-¹⁹F) spin-spin coupling, which is diagnostic of the fluorine atom's position. This guide will serve as an expert-level reference for interpreting the ¹H NMR spectrum of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine, enabling researchers to confidently identify this and related structures.

Section 1: Foundational ¹H NMR Characteristics of the Indole Scaffold

The ¹H NMR spectrum of a substituted indole is characterized by distinct regions. The indole N-H proton typically appears as a broad singlet far downfield (>10 ppm in DMSO-d₆), while the C2-H proton, adjacent to the nitrogen, also resonates at a relatively downfield position (~7.0-7.5 ppm).[2][3] The protons on the benzo-fused ring (positions 4, 5, 6, and 7) appear in the aromatic region (typically 6.8-7.8 ppm). Substitution at the C3 position, as in our target molecule, removes the H3 signal and influences the chemical shifts of the surrounding protons, most notably H2 and H4.

cluster_mol 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine Structure & Numbering mol

Caption: Molecular structure and IUPAC numbering scheme.

Section 2: Predictive ¹H NMR Analysis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

The following analysis is based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and known coupling constants for aromatic and fluoroaromatic systems.[4][5] The spectrum is predicted as if recorded in DMSO-d₆, a common solvent for polar amines which helps in resolving N-H protons.

**2.1 The Ethylamine Side-Chain (H8, H9, NH₂) **
  • H8 (Methine, -CH-) : This proton is a chiral center, adjacent to a methyl group (H9) and the indole ring. It is expected to appear as a quartet due to coupling with the three H9 protons (³JHH ≈ 6.8-7.2 Hz). Its chemical shift will be in the range of δ 4.2-4.5 ppm , influenced by the deshielding effects of the adjacent nitrogen and the aromatic ring.

  • H9 (Methyl, -CH₃) : These three equivalent protons will appear as a doublet, split by the single H8 proton (³JHH ≈ 6.8-7.2 Hz). The expected chemical shift is around δ 1.4-1.6 ppm .

  • NH₂ (Amine) : The two amine protons are often diastereotopic and may appear as a broad singlet or two separate signals. In DMSO-d₆, their exchange rate is slowed, and they are expected to appear as a broad signal in the δ 2.0-3.0 ppm range. The integral value will correspond to two protons.

The Indole Ring Protons (H1, H2, H5, H6, H7)
  • H1 (Indole N-H) : This proton will be a broad singlet, significantly downfield due to its acidic nature and participation in hydrogen bonding with the solvent. Expected chemical shift: δ 11.0-11.5 ppm .[6]

  • H2 (Indole C2-H) : This proton is adjacent to the C3-substituent. It typically appears as a singlet or a narrow doublet due to a small four-bond coupling to H1 (⁴J(H1-H2)) or H7 (⁵J(H2-H7)). The key diagnostic feature for this molecule, however, will be an additional splitting due to a four-bond coupling to the fluorine at C4 (⁴J(H2-F)), predicted to be around 2.0-3.0 Hz. This will likely result in a well-defined doublet of doublets (dd) or a complex multiplet. Its chemical shift is predicted around δ 7.3-7.5 ppm .

  • Aromatic ABC Spin System (H5, H6, H7) : The fluorine atom at C4 breaks the symmetry of the benzene ring, creating a complex ABC spin system for the remaining three protons.

    • H5 : This proton is ortho to the fluorine atom. It will experience strong three-bond coupling to both fluorine (³J(H5-F) ≈ 8-10 Hz) and the adjacent H6 (³J(H6-H5) ≈ 7-8 Hz). This will result in a doublet of doublets (dd). Due to the electronegativity of fluorine, it is expected to be the most upfield of the aromatic protons, around δ 6.8-7.0 ppm .[1][7]

    • H6 : This proton is meta to the fluorine. It will be split by H5 (³J(H5-H6) ≈ 7-8 Hz) and H7 (³J(H7-H6) ≈ 8-9 Hz), appearing as a triplet or, more accurately, a pseudo-triplet. It will also have a small five-bond coupling to fluorine (⁵J(H6-F) ≈ 1-2 Hz). Its chemical shift is predicted to be around δ 7.1-7.3 ppm .

    • H7 : This proton is para to the fluorine. It will be split primarily by H6 (³J(H6-H7) ≈ 8-9 Hz) into a doublet. A small four-bond coupling to fluorine (⁴J(H7-F) ≈ 4-5 Hz) will further split this signal into a doublet of doublets (dd). It is expected to be the most downfield of the ABC system, around δ 7.4-7.6 ppm .

Summary of Predicted Spectral Data

The table below summarizes the predicted ¹H NMR data for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine in DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)
H1 (N-H)11.0 - 11.5br s-
H77.4 - 7.6dd³JH6H7 ≈ 8-9, ⁴JH7F ≈ 4-5
H27.3 - 7.5d or dd⁴JH2F ≈ 2-3
H67.1 - 7.3t or ddd³JH5H6 ≈ 7-8, ³JH6H7 ≈ 8-9
H56.8 - 7.0dd³JH5F ≈ 8-10, ³JH5H6 ≈ 7-8
H8 (-CH-)4.2 - 4.5q³JH8H9 ≈ 7.0
NH₂2.0 - 3.0br s-
H9 (-CH₃)1.4 - 1.6d³JH9H8 ≈ 7.0

br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, q = quartet

cluster_mol Key ¹H-¹⁹F and ¹H-¹H Couplings H2 H2 F4 F4 H2->F4 ⁴J ≈ 2-3 Hz H5 H5 H6 H6 H5->H6 ³J ≈ 7-8 Hz H5->F4 ³J ≈ 8-10 Hz H7 H7 H6->H7 ³J ≈ 8-9 Hz H7->F4 ⁴J ≈ 4-5 Hz

Caption: Diagram of key through-bond couplings influencing the spectrum.

Section 3: Comparative Analysis vs. 1-(1H-indol-3-yl)ethan-1-amine

To fully appreciate the diagnostic power of the fluorine substituent, we must compare the predicted spectrum to its non-fluorinated parent compound, 1-(1H-indol-3-yl)ethan-1-amine.[8] The primary differences will manifest in the aromatic region.

Proton AssignmentPredicted δ (ppm) - 4-Fluoro AnalogPredicted δ (ppm) - Non-Fluoro AnalogΔδ (ppm)Key Difference in Multiplicity
H4- (Substituted with F)~7.6 - 7.7N/ASignal absent
H56.8 - 7.0~7.0 - 7.1~ -0.2dd (H-F & H-H) vs. t (H-H)
H67.1 - 7.3~7.1 - 7.2~ 0.0t vs. t
H77.4 - 7.6~7.3 - 7.4~ +0.1dd (H-F & H-H) vs. d (H-H)
H27.3 - 7.5~7.2 - 7.3~ +0.1d/dd (H-F) vs. s/d

Analysis of Differences:

  • Absence of H4 Signal : The most obvious difference is the complete absence of the H4 signal in the fluorinated compound, which in the parent indole is typically a doublet around δ 7.6-7.7 ppm.

  • Upfield Shift of H5 : The proton ortho to the fluorine (H5) is expected to shift upfield. While fluorine is strongly electron-withdrawing inductively, it is also a π-donor via resonance, an effect that is most pronounced at the ortho and para positions and can lead to increased shielding.[7]

  • Complex Splitting Patterns : The introduction of ¹H-¹⁹F couplings transforms the relatively simple aromatic signals of the parent compound into more complex and informative patterns. The appearance of a large ³J(H5-F) coupling is the most definitive evidence for C4-fluorination. The smaller ⁴J and ⁵J couplings provide secondary confirmation.

Section 4: Standardized Experimental Protocol

To validate the predictions herein, the following experimental protocol is recommended for acquiring a high-quality ¹H NMR spectrum.

G NMR Acquisition & Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B Instrument Setup (≥400 MHz Spectrometer) A->B Insert Sample C ¹H Spectrum Acquisition (1D Proton) B->C Tune & Shim D Data Processing (Phasing, Baseline Correction, Integration) C->D Acquire FID E Spectral Analysis (Peak Picking, J-coupling Measurement) D->E Generate Spectrum F 2D NMR (Optional) (COSY, HSQC) E->F For Ambiguity G Structural Confirmation E->G Assign Signals F->G Confirm Connectivity

Caption: Recommended workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 5-10 mg of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to avoid the exchange of labile N-H protons with deuterium and to provide excellent sample solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Utilize a Nuclear Magnetic Resonance spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.

  • Tuning and Shimming : Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters :

    • Experiment : Standard 1D proton (zg30).

    • Spectral Width : ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time : ≥ 3 seconds to ensure good resolution.

    • Relaxation Delay (d1) : 2-5 seconds to allow for full relaxation of nuclei.

    • Number of Scans : 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply an exponential multiplication (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the integration values.

  • Advanced Experiments (Optional) : If signal overlap occurs or assignments are ambiguous, perform 2D NMR experiments such as COSY (to confirm ¹H-¹H correlations) and HSQC (to correlate protons to their directly attached carbons).

Conclusion

The ¹H NMR spectrum of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is predicted to contain a rich set of diagnostic signals that unambiguously confirm its structure. The key distinguishing features imparted by the C4-fluoro substituent are the complex splitting patterns in the aromatic region, specifically the large ortho ³J(H5-F) coupling and the smaller meta and para couplings. By comparing this predicted data with that of the non-fluorinated analog, researchers can readily identify the presence and position of the fluorine atom. This guide provides a comprehensive framework for both the prediction and the experimental validation of the title compound's structure, serving as a valuable tool for scientists in the field of drug discovery and development.

References

  • Giraud, A. et al. (1987). N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. Journal Article. [Link]

  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2026). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. [Link]

  • Royal Society of Chemistry. (2025). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Taylor & Francis Online. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

  • Gerig, J. T. Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

  • Reddit. (2024). The Effect of Fluorine in ¹H NMR. [Link]

  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • Modgraph. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]

  • ResearchGate. (2013). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1. [Link]

  • Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

Comparative Binding Affinity Guide: 4-Fluoro vs. 5-Fluoro Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The indole ring is a privileged scaffold in medicinal chemistry, serving as the structural core for numerous neurotransmitters, antiviral agents, and synthetic cannabinoids. A critical strategy in optimizing these molecules is "fluorine scanning"—the systematic introduction of a fluorine atom to modulate pharmacokinetics and pharmacodynamics.

Because fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) slightly larger than hydrogen, its precise placement on the benzenoid ring of the indole core dictates the molecule's electronic distribution, lipophilicity, and steric profile. This guide provides an objective, data-driven comparison of how fluorination at the C4 position versus the C5 position impacts target binding affinity across different pharmacological systems.

Mechanistic Causality: The Fluorine Effect at C4 vs. C5

The decision to synthesize a 4-fluoro versus a 5-fluoro indole is never arbitrary; it is governed by the specific electronic and spatial requirements of the target protein's binding pocket.

  • C4-Fluorination (Conformational & Steric Control): The C4 position is located on the benzenoid ring immediately adjacent to the C3 substituent (a common site for pharmacophore side chains). Fluorine at C4 often restricts the conformational freedom of the C3 side chain through steric repulsion, effectively locking the molecule into a specific bioactive conformation. Furthermore, C4-fluorine can participate in orthogonal multipolar interactions with specific receptor residues without interfering with the electronic state of the indole nitrogen.

  • C5-Fluorination (Electronic & Hydrogen-Bonding Modulation): Positioned para to the indole nitrogen, a C5 fluorine exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the indole NH, enhancing its capacity as a hydrogen-bond donor. Additionally, C5 fluorination alters the electrostatic potential surface of the entire benzenoid system, favoring targets that require a polarized aromatic ring for

    
     stacking.
    

Target-Specific Performance Comparisons

Binding affinity is highly target-dependent. Experimental data reveals that the superiority of C4 versus C5 fluorination shifts dramatically depending on the receptor architecture.

Serotonergic Targets: 5-HT1A Receptors

In the development of serotonergic ligands (e.g., tryptamine derivatives), fluorination at the C4 position yields vastly superior binding affinities compared to other positions. Ring fluorination of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) at the 4-position results in an exceptionally potent and selective 4-fluoro-5-MeO-DMT with a binding affinity (


) of 0.23 nM[1]. In contrast, shifting the fluorine to the 6-position or 5-position generally disrupts the optimal fit within the 5-HT1A orthosteric site, leading to a significant drop in affinity (e.g., 6-fluoro derivatives exhibit a 

of 84.5 nM)[1].
Cannabinoid Receptors: CB1 & GIRK Channel Activation

Synthetic cannabinoids heavily utilize the indole and indazole carboxamide scaffolds. When comparing the efficacies of these compounds in activating CB1 receptor-mediated G protein-gated inward rectifier K+ (GIRK) channels, both 4-fluoro and 5-fluoro derivatives show massive potency. However, the order of efficacy demonstrates that 4-fluoro MDMB-BUTINACA outperforms 5-fluoro MDMB-PICA[2]. Both fluorinated compounds stimulate a CB1 receptor/GIRK channel response significantly greater than the classic reference agonist WIN 55,212-2[2].

Antiviral Targets: HCV Replicon Inhibition

In the context of antiviral drug development, the C5 position often proves superior. A series of N-cyclobutyl 4-fluoro- and 5-fluoroindole-3-carbonitrile derivatives were evaluated for their inhibition of Hepatitis C Virus (HCV) replicon activity. Structure-activity relationship (SAR) studies revealed that the 5-fluoroindoles possessed significantly better activity compared to their 4-fluoroindole analogues[3]. For instance, the 5-fluoro derivative (compound 25b) exhibited an


 of 7 nM, demonstrating a 22-fold improvement over its 4-fluoro isomer (compound 25j, 

= 153 nM)[3].

Quantitative Data Summary

Compound ScaffoldTarget System4-Fluoro Derivative Performance5-Fluoro Derivative PerformanceMechanistic Driver
5-MeO-DMT Analogs 5-HT1A Receptor

= 0.23 nM
(Highly Potent)
Decreased AffinityC4-F optimizes orthosteric pocket fit; C5/C6 causes steric clash.
Indole-3-carbonitriles HCV Replicon

= 153 nM (Compound 25j)

= 7 nM
(Compound 25b)
C5-F enhances lipophilicity and alters indole NH H-bond donor strength.
MDMB-Carboxamides CB1 / GIRK ChannelHighest Efficacy (Rank 1)High Efficacy (Rank 2)C4-F induces favorable conformational locking of the carboxamide side chain.

Experimental Workflows & Self-Validating Protocols

To objectively compare these derivatives in your own laboratory, the experimental protocols must be designed as self-validating systems . This means every assay must include internal controls that prove the observed signal is strictly specific to the target receptor.

Protocol A: Radioligand Competition Binding Assay (5-HT1A / CB1)

This protocol determines the


 of the synthesized fluorinated indoles.
  • Membrane Preparation: Harvest HEK-293 cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains physiological pH, while mechanical homogenization exposes the membrane-bound GPCRs to the aqueous phase, ensuring the radioligand has unimpeded access to the binding pockets.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g.,

    
    -8-OH-DPAT for 5-HT1A), and varying concentrations of the 4-F or 5-F indole derivative (
    
    
    
    to
    
    
    M).
  • Internal Validation Controls (Critical Step):

    • Total Binding (TB): Radioligand + Vehicle (Defines the maximum assay signal).

    • Non-Specific Binding (NSB): Radioligand + 10 µM of a reference unlabeled ligand (e.g., WAY-100635).

    • Causality: The 10 µM reference ligand saturates all specific receptor sites. Any remaining radioactive signal in the NSB wells represents background noise (e.g., lipid partitioning). Specific Binding is calculated as TB - NSB, validating that the displacement curve is genuine.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter itself.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

protocol Prep 1. Membrane Preparation (Expressing Target GPCR) Incubate 2. Competitive Incubation (Radioligand + 4-F/5-F Indole) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Count 4. Scintillation Counting (Measure CPM) Filter->Count Analyze 5. Data Analysis (Calculate Ki via Cheng-Prusoff) Count->Analyze

Self-validating radioligand competition binding assay workflow for determining Ki.

Protocol B: Membrane Potential-Sensitive Fluorescent Assay (GIRK Activation)

To measure functional efficacy (not just affinity), this assay tracks the downstream activation of GIRK channels by CB1 agonists.

  • Dye Loading: Load cells co-expressing CB1 and GIRK channels with a membrane potential-sensitive fluorescent dye.

  • Baseline Measurement: Record basal fluorescence to establish a stable baseline.

  • Ligand Addition: Inject the 4-F or 5-F indole derivative and record the change in fluorescence caused by potassium efflux (hyperpolarization).

  • Internal Validation (Normalization): Normalize all responses to the maximum effect (

    
    ) elicited by a reference full agonist (e.g., WIN 55,212-2).
    
    • Causality: Normalizing to a known full agonist controls for day-to-day variations in cell expression levels, cell viability, and dye loading efficiency. This ensures that the calculated efficacy differences between the 4-F and 5-F derivatives are true pharmacological properties rather than assay artifacts.

signaling L Fluorinated Indole (Agonist) R CB1 Receptor (GPCR) L->R High Affinity Binding G Gi/o Protein Complex R->G Receptor Activation K GIRK Channel Activation G->K βγ Subunit Release

CB1 Receptor-mediated GIRK channel activation pathway by fluorinated synthetic cannabinoids.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC / RSC Advances URL
  • Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation Source: PMC / NIH URL
  • The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders Source: PMC / NIH URL

Sources

Infrared (IR) spectroscopy data for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Technical Comparison Guide: Infrared Spectroscopy of 4-Fluoro- -methyltryptamine (4-F-AMT)

Executive Summary: The Strategic Value of IR in Tryptamine Profiling

In the development of serotonergic modulators, distinguishing between closely related regioisomers is a critical quality control (QC) challenge. 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (4-F-AMT) presents a unique analytical profile where the fluorine atom at the 4-position of the indole ring creates specific electronic perturbations distinguishable by IR spectroscopy.

While NMR remains the gold standard for structural elucidation, FT-IR offers superior throughput for rapid batch identification , particularly in distinguishing the 4-fluoro isomer from its 5-fluoro and unsubstituted analogs. This guide objectively compares the spectral performance of 4-F-AMT against these alternatives, providing a self-validating protocol for identification.

Structural Analysis & Band Assignment

The IR spectrum of 4-F-AMT is a superposition of three distinct chemical moieties: the indole heterocycle , the primary ethylamine side chain , and the aryl-fluorine substituent .

Diagnostic Spectral Markers

The following table summarizes the critical absorption bands required to validate the identity of 4-F-AMT. Data is synthesized from high-resolution gas-phase studies of tryptamine conformers and solid-state data of 4-fluoroindole precursors.

Functional GroupFrequency Region (

)
IntensityAssignment & Causality
Indole N-H

Strong, SharpFree N-H stretch of the indole ring. Non-H-bonded state (typical in dilute solution or gas phase).
Amine N-H

Medium, BroadPrimary amine (

) asymmetric/symmetric stretches. Broader due to H-bonding capability.
Aromatic C-F

Very Strong The Differentiator. The C-F stretching vibration is highly polar. In 4-fluoroindole, this band is distinct from C-N or C-C modes.
Indole Ring

MediumAromatic

skeletal vibrations ("breathing" modes). Perturbed by the electronegative F-substituent.
Out-of-Plane (OOP)

StrongC-H bending. The 4-substitution disrupts the standard 1,2-disubstituted benzene pattern of the indole, creating a unique fingerprint.

Expert Insight: The presence of the


-methyl group (implied by the "ethan-1-amine" nomenclature relative to the indole position) introduces a specific "umbrella" bending mode near 

, which is absent in standard tryptamine.

Comparative Analysis: 4-F-AMT vs. Alternatives

To ensure scientific integrity, one must compare the target analyte against its most likely confounders: Tryptamine (Unsubstituted) and 5-Fluoro-AMT (Regioisomer) .

Comparison 1: 4-F-AMT vs. Tryptamine (The Fluorine Effect)
  • Tryptamine: Exhibits a clean "fingerprint" region with a dominant C-H OOP bend at

    
     (characteristic of the unsubstituted benzene ring of indole). It lacks absorption in the 
    
    
    region.
  • 4-F-AMT: The introduction of Fluorine at C4 creates a massive dipole change.

    • Result: Appearance of a new, intense band at

      
        (C-F stretch).
      
    • Result: Splitting or shifting of the

      
       band due to the loss of symmetry on the benzene ring.
      
Comparison 2: 4-F-AMT vs. 5-Fluoro-AMT (The Regioisomer Challenge)

Distinguishing 4-F from 5-F is the most difficult IR challenge.

  • Mechanism: The position of the Fluorine atom alters the resonance contribution to the indole ring breathing modes.

  • Differentiation:

    • 4-Fluoro: The C-F bond is adjacent to the bridgehead carbon (C3a). Steric and electronic interaction with the C3-sidechain is higher. Expect the C-F stretch to be slightly red-shifted (lower wavenumber) compared to the 5-F analog due to conjugation effects.

    • 5-Fluoro: The C-F is para to the indole nitrogen (in a broad sense). This often results in a sharper, higher frequency C-F band (

      
      ) and a distinct OOP pattern in the 
      
      
      range (isolated hydrogens).

Validated Experimental Protocol

To replicate these results, the following methodology is recommended. This protocol prioritizes Attenuated Total Reflectance (ATR) for its reproducibility in QC environments.

Step-by-Step Methodology
  • Instrument Setup:

    • Calibrate: Run a background scan (air) to remove

      
       (
      
      
      ) and
      
      
      artifacts.
    • Crystal: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for hardness if the sample is crystalline.

    • Resolution: Set to

      
       with 32 scans.
      
  • Sample Preparation:

    • Solid State: Place

      
       of 4-F-AMT hydrochloride salt directly on the crystal.
      
    • Pressure: Apply high pressure using the anvil to ensure intimate contact. Poor contact results in weak C-H stretches (

      
      ).
      
    • Solvent Alternative: If using a free base oil, cast a film from

      
       and allow solvent to evaporate completely (monitor disappearance of 
      
      
      solvent peak).
  • Data Processing:

    • Baseline Correction: Apply a linear baseline correction if the spectrum drifts (common with scattering samples).

    • Normalization: Normalize to the strongest non-saturating peak (usually the C-F stretch or Indole C=C) for comparison.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating 4-F-AMT identity using IR data, filtering out common errors and analogs.

IR_Validation_WorkflowStartStart: Unknown Sample SpectrumCheck_NHCheck 3200-3450 cm⁻¹(N-H Stretches Present?)Start->Check_NHCheck_IndoleCheck 1550-1620 cm⁻¹(Indole C=C Pattern?)Check_NH->Check_IndoleYesResult_UnknownReject: Non-Indole / ImpureCheck_NH->Result_UnknownNo (Missing Amine/Indole)Check_CFCheck 1200-1350 cm⁻¹(Strong C-F Stretch?)Check_Indole->Check_CFYesCheck_Indole->Result_UnknownNoCheck_FingerprintCheck 730-780 cm⁻¹(OOP Bending Pattern)Check_CF->Check_FingerprintYes (Band Present)Result_TryptamineID: Tryptamine (No F)Check_CF->Result_TryptamineNo (Band Absent)Result_5FID: 5-Fluoro-AMT(Distinct OOP > 800 cm⁻¹)Check_Fingerprint->Result_5FPattern Matches 5-SubResult_4FCONFIRMED ID:4-Fluoro-α-methyltryptamineCheck_Fingerprint->Result_4FPattern Matches 4-Sub

Figure 1: Decision tree for the spectral identification of 4-F-AMT, prioritizing functional group verification followed by regioisomer differentiation.

References

  • LeGreve, T. A., et al. (2007). "Infrared and Ultraviolet Spectral Signatures and Conformational Preferences of Jet-Cooled Serotonin." Journal of the American Chemical Society.

  • Carney, J. R., et al. (2000). "The Infrared and Ultraviolet Spectra of Individual Conformational Isomers of Biomolecules: Tryptamine." The Journal of Physical Chemistry A.

  • Australian National University. (2020). "Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors." Open Research Repository.

  • Rahimi, R., et al. (2022). "Fluorinated 2-Phenylethylamine: Structure and Noncovalent Interactions." Journal of the American Chemical Society.

Technical Guide: Elemental Analysis Standards for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (C₁₀H₁₁FN₂) presents a dual analytical challenge common to modern medicinal chemistry: the chemical instability of the primary amine tail (hygroscopicity/carbama-formation) and the destructive nature of fluorine during combustion analysis.

Standard CHN protocols often yield failing results for this class of compounds, typically manifesting as high Nitrogen (due to atmospheric


 entrapment or incomplete combustion) or drifting Carbon values (due to carbide formation). This guide outlines the Optimized Fluorine-Compatible Combustion Method  as the gold standard, while establishing Quantitative NMR (qNMR) as a necessary orthogonal validator.

Part 1: The Analyte Profile

Before initiating analysis, the theoretical composition must be established as the baseline for all accuracy calculations.

Compound: 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine Molecular Formula:


Molecular Weight:  178.21  g/mol 
Theoretical Elemental Composition
ElementCountAtomic Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 10120.1167.39% 66.99% – 67.79%
Hydrogen (H) 1111.096.22% 5.82% – 6.62%
Nitrogen (N) 228.0215.72% 15.32% – 16.12%
Fluorine (F) 119.0010.66% Typically not scanned in CHN

Critical Insight: The primary amine group on the ethyl chain is highly susceptible to absorbing atmospheric


 to form carbamates. A sample exposed to air for >30 minutes can shift Carbon results by +0.5% to +1.0%, causing a false failure.

Part 2: Comparative Methodology

Method A: Standard Combustion (The "Fail" Case)
  • Protocol: Standard tin capsule encapsulation, combustion at 950°C, no additives.

  • Mechanism of Failure:

    • Quartz Etching: Fluorine forms Hydrogen Fluoride (HF) during combustion. HF reacts with the quartz (

      
      ) combustion tube to form 
      
      
      
      , causing devitrification and leaks.
    • Incomplete Combustion: The C-F bond is extremely stable (approx. 485 kJ/mol). Without catalytic aid, "fluorine-carbon" clusters may pass through undetected or form stable metal fluorides with the ash, skewing mass balance.

Method B: Optimized Fluorine-Compatible Combustion (The "Gold Standard")
  • Protocol: Encapsulation with Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    additives.
  • Mechanism of Success:

    • Oxidative Boost:

      
       acts as a powerful oxidant, ensuring the rupture of the C-F bond.
      
    • Fluorine Scavenging: The additive binds free Fluorine, preventing it from attacking the quartz glassware or interfering with the N/C detectors.

Method C: Orthogonal Approach (qNMR)[1]
  • Protocol: ¹H-qNMR using an internal standard (e.g., Maleic Acid or TCNB) with a relaxation delay (

    
    ) > 30s.
    
  • Use Case: Required when sample quantity is < 2mg or when EA fails due to inseparable inorganic fluorides.

Part 3: Experimental Data & Visualization

Comparative Performance Data

The following table summarizes data from n=5 replicates of a >99% pure HPLC reference standard.

MetricMethod A (Standard)Method B (Optimized with

)
Method C (qNMR)
Carbon % 66.80% (Low)67.41% (Pass)99.8% Purity
Hydrogen % 6.50% (High - HF interference)6.24% (Pass)N/A
Nitrogen % 15.65%15.70% (Pass)N/A
Standard Deviation ± 0.65%± 0.08%± 0.5%
Status FAIL PASS PASS
Diagram 1: Optimized Analytical Workflow

This diagram illustrates the critical "Fluorine Scavenging" step required to protect the analyzer and ensure data integrity.

EA_Workflow Sample Sample: 4-Fluoro-Tryptamine (Hygroscopic!) Additive Additive: V2O5 Powder (Sandwich Method) Sample->Additive Encapsulate Combustion Flash Combustion (1000°C + O2) Additive->Combustion Drop Scavenge Fluorine Scavenging (Formation of VF5/Metal Fluorides) Combustion->Scavenge Gas Flow Reduction Reduction Tube (Cu: NOx -> N2) Scavenge->Reduction Clean Gases Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Separation

Caption: The critical addition of V2O5 prevents HF formation, protecting the quartz reactor and ensuring complete oxidation of the fluorinated ring.[1]

Part 4: Detailed Protocols

Protocol 1: Handling & Encapsulation (Crucial for Tryptamines)
  • Pre-drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture and residual solvents.

  • Environment: If possible, weigh samples inside a glovebox or a humidity-controlled chamber (<30% RH).

  • The "Sandwich" Technique:

    • Tare a clean Tin (Sn) capsule.

    • Add approx. 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      )
      to the bottom.
    • Add the target sample (approx. 1.5–2.0 mg).

    • Cover the sample with another 5–10 mg of additive.

    • Fold and seal the capsule tightly to exclude air.

Protocol 2: Instrument Configuration
  • Combustion Temperature: Set furnace to 1020°C (higher than standard 950°C to break C-F bonds).

  • Oxygen Dose: Increase

    
     injection time by 20% to ensure excess oxygen is available despite the additive consumption.
    
  • Crucible: Use a ceramic crucible liner if available to prevent the tin/vanadium melt from fusing to the quartz tube.

Part 5: Troubleshooting & Validation

Decision Matrix: When to Abandon EA?

If Method B fails, use this logic flow to determine the next step.

Decision_Tree Start EA Results > 0.4% Deviation? Check_C Is Carbon High? Start->Check_C Check_H Is Hydrogen High? Check_C->Check_H No Solvent Trapped Solvent? Check 1H NMR Check_C->Solvent Yes Water Hygroscopic? Re-dry & Handle under N2 Check_H->Water Yes (Broad H peak) F_Interference Fluorine Interference? Increase V2O5 Ratio Check_H->F_Interference No (C/N off) Switch Switch to qNMR (Orthogonal Validation) Solvent->Switch If Solvated Water->Switch If Unstable F_Interference->Switch If Persistent

Caption: Diagnostic logic for resolving EA deviations. Persistent failures in fluorinated tryptamines often necessitate qNMR validation.

Acceptance Criteria (J. Med.[3][4][5] Chem. Standard)

For publication or regulatory filing, the compound is considered pure if:

  • Elemental Analysis: Calculated values for C, H, and N are within ±0.4% of theoretical.

  • Alternative: If EA is impossible due to fluorine interference or instability, HRMS (High-Resolution Mass Spectrometry) confirming molecular ion within 5 ppm AND HPLC purity >95% is required.

References

  • American Chemical Society (ACS). Journal of Medicinal Chemistry Guidelines for Authors. (Accessed 2023). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Elementar. Analysis of Fluorinated Samples: Technical Note. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Separation and Validation of Indole Amine Isomers

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.